Technical Documentation Center

1-(1-Phenylethyl)-1H-pyrazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-Phenylethyl)-1H-pyrazol-4-amine
  • CAS: 1240572-59-1

Core Science & Biosynthesis

Foundational

1-(1-Phenylethyl)-1H-pyrazol-4-amine CAS 1240572-59-1 properties

CAS: 1240572-59-1 Document Type: Technical Monograph & Experimental Guide Version: 2.0 (2026) Executive Summary 1-(1-Phenylethyl)-1H-pyrazol-4-amine (CAS 1240572-59-1) is a specialized heterocyclic building block critica...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1240572-59-1 Document Type: Technical Monograph & Experimental Guide Version: 2.0 (2026)

Executive Summary

1-(1-Phenylethyl)-1H-pyrazol-4-amine (CAS 1240572-59-1) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors . Its structural architecture combines a polar, hydrogen-bond-donating pyrazole amine (hinge-binding motif) with a lipophilic, chiral 1-phenylethyl tail (hydrophobic pocket occupancy).

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis routes, and application in high-throughput drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The compound features a 4-aminopyrazole core N-alkylated with a 1-phenylethyl group. The presence of the chiral center at the benzylic position (


) allows for the resolution of enantiomers (

and

), which is crucial for structure-activity relationship (SAR) optimization in chiral protein binding pockets.
PropertyData
IUPAC Name 1-(1-Phenylethyl)-1H-pyrazol-4-amine
CAS Number 1240572-59-1
Molecular Formula

Molecular Weight 187.24 g/mol
SMILES CC(C1=CC=CC=C1)N2C=C(N)C=N2
Physical State Viscous yellow to brown oil or low-melting solid (tendency to darken on air exposure)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water
pKa (Calculated) ~3.5–4.0 (conjugate acid of pyrazole amine)
Stability Profile
  • Oxidation Sensitivity: The primary amine at position 4 is electron-rich and susceptible to oxidation, leading to the formation of azo-dimers or highly colored degradation products upon prolonged air exposure.

  • Storage: Store at -20°C under argon or nitrogen atmosphere. Hygroscopic.

Synthesis & Manufacturing Methodologies

The synthesis of CAS 1240572-59-1 is most reliably achieved through a convergent route involving the alkylation of a pre-functionalized pyrazole core followed by functional group manipulation.

Validated Synthetic Route (Alkylation-Reduction Sequence)

This protocol is preferred for scale-up due to the commercial availability of 4-nitropyrazole and the avoidance of hydrazine handling.

Step 1: N-Alkylation of 4-Nitropyrazole

  • Reagents: 4-Nitropyrazole (1.0 equiv), (1-Bromoethyl)benzene (1.1 equiv), Cesium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: DMF or Acetonitrile.

  • Conditions: 60°C, 4–12 hours.

  • Mechanism:

    
     displacement. Since 4-nitropyrazole is symmetric, N1 vs. N2 alkylation yields the same product.
    
  • Yield: Typically 85–95%.

Step 2: Reduction of Nitro Group

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH.
    
  • Method B (Chemical Reduction): Iron powder,

    
    , EtOH/Water (reflux).
    
  • Workup: Filtration through Celite (for Method A) or aqueous extraction (Method B).

  • Purification: Flash column chromatography (DCM/MeOH) or conversion to HCl salt for crystallization.

Synthesis Workflow Diagram

SynthesisRoute Start 4-Nitropyrazole Inter Intermediate: 1-(1-Phenylethyl)-4-nitropyrazole Start->Inter N-Alkylation (DMF, 60°C) Reagent (1-Bromoethyl)benzene + Cs2CO3 Reagent->Inter Product Product: 1-(1-Phenylethyl)-1H-pyrazol-4-amine (CAS 1240572-59-1) Inter->Product Nitro Reduction Reduct Reduction: H2, Pd/C or Fe/NH4Cl Reduct->Product

Figure 1: Convergent synthesis pathway via N-alkylation and nitro-reduction.

Applications in Drug Discovery[9]

Kinase Inhibitor Design

The 4-aminopyrazole moiety is a privileged scaffold in kinase inhibition. It serves as a key hinge-binding element :

  • Donor-Acceptor Motif: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This mimics the adenine ring of ATP.

  • Hydrophobic Tail: The 1-phenylethyl group projects into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper region), depending on the specific kinase topology.

Reaction Logic for Library Generation

Researchers utilize the exocyclic amine for diverse coupling reactions:

  • Amide Coupling: Reaction with carboxylic acids (using HATU/DIEA) to generate Type I inhibitors.

  • Urea Formation: Reaction with isocyanates to generate Type II inhibitors (e.g., targeting the DFG-out conformation).

  • SNAr Reactions: Displacement of halides on pyrimidines or triazines to form bi-heteroaryl systems.

Medicinal Chemistry Workflow

MedChemUses cluster_rxns Derivatization Pathways Core 1-(1-Phenylethyl)-1H-pyrazol-4-amine (Nucleophilic Core) Amide Amide Coupling (R-COOH + HATU) Core->Amide Urea Urea Formation (R-NCO) Core->Urea SNAr SNAr Coupling (Chloropyrimidines) Core->SNAr Target Kinase Inhibitor Libraries (JAK, BTK, CDK targets) Amide->Target Type I Inhibitors Urea->Target Type II Inhibitors SNAr->Target Bi-aryl Scaffolds

Figure 2: Derivatization logic for generating kinase inhibitor libraries.

Experimental Protocols

Standard Coupling Procedure (Amide Formation)

Use this protocol to couple CAS 1240572-59-1 with a carboxylic acid core.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIEA (3.0 equiv). Stir at room temperature for 15 minutes.

  • Addition: Add 1-(1-Phenylethyl)-1H-pyrazol-4-amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Isolate via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Safety & Handling
  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

  • First Aid: In case of contact, rinse skin with soap and water. If in eyes, rinse cautiously with water for 15 minutes.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 206696, 1-(1-Phenylethyl)-1H-pyrazol-4-amine. Retrieved from [Link]

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. [Link]

  • Beilstein Institute. (2021). Approaches towards the synthesis of 5-aminopyrazoles and 4-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

Exploratory

4-amino-1-(1-phenylethyl)pyrazole chemical data and safety

Chemical Data, Synthesis, and Safety Profile Executive Summary 4-Amino-1-(1-phenylethyl)pyrazole (CAS: 1240572-59-1) is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Data, Synthesis, and Safety Profile

Executive Summary

4-Amino-1-(1-phenylethyl)pyrazole (CAS: 1240572-59-1) is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK, p38 MAPK) and agrochemicals.[1][2][3] Distinguished by its chiral 1-phenylethyl tail, this molecule offers a unique steric and lipophilic profile compared to its methyl- or benzyl-substituted analogs. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic routes, safety protocols, and medicinal chemistry applications.

Part 1: Chemical Identity & Physicochemical Profile[4]

The 4-aminopyrazole core is an "aromatic amine" scaffold. The 1-phenylethyl substituent introduces a chiral center (alpha-methylbenzyl group), creating potential for stereoselective interactions in biological targets.

Table 1: Physicochemical Data

PropertyDataNotes
IUPAC Name 1-(1-Phenylethyl)-1H-pyrazol-4-amine
CAS Number 1240572-59-1Racemic form. Enantiopure forms have distinct CAS numbers.
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Appearance Viscous oil or low-melting solidColor darkens upon oxidation (air sensitive).
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water.
pKa (Calculated) ~3.5 - 4.0 (Conjugate acid)The 4-amino group is weakly basic due to conjugation with the pyrazole ring.
LogP ~1.8Moderate lipophilicity suitable for CNS penetration.
H-Bond Donors/Acceptors 1 / 3
Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 4-amino-1-(1-phenylethyl)pyrazole typically follows a "Nitration-Alkylation-Reduction" sequence or a "Cyclization" strategy. The Alkylation-Reduction route is preferred for its scalability and use of commodity starting materials.

Primary Route: Alkylation of 4-Nitropyrazole

This protocol avoids the formation of regioisomers common in cyclization strategies.

Step 1: N-Alkylation

  • Reactants: 4-Nitropyrazole + (1-Bromoethyl)benzene (or 1-Chloroethylbenzene).

  • Base/Solvent: K₂CO₃ or Cs₂CO₃ in DMF or Acetonitrile.

  • Conditions: 60–80°C, 4–12 hours.

  • Mechanism: S_N2 nucleophilic substitution. The pyrazole nitrogen attacks the benzylic carbon.

  • Yield: Typically 85–95%.

Step 2: Nitro Reduction

  • Reactants: 1-(1-Phenylethyl)-4-nitropyrazole.

  • Reagents: H₂ (balloon or Parr shaker) + 10% Pd/C catalyst. Alternatively, Fe/NH₄Cl (Bechamp reduction) can be used if avoiding hydrogenation.

  • Solvent: Ethanol or Methanol.[1]

  • Conditions: RT, 1 atm H₂, 2–6 hours.

  • Workup: Filter through Celite (to remove Pd), concentrate.

  • Yield: 90–98%.

Visual Workflow (DOT Diagram)

SynthesisPath Start 4-Nitropyrazole (Commercial Start) Inter Intermediate: 1-(1-phenylethyl)-4-nitropyrazole Start->Inter N-Alkylation (SN2) Reagent (1-Bromoethyl)benzene + K2CO3 / DMF Reagent->Inter Product Product: 4-Amino-1-(1-phenylethyl)pyrazole Inter->Product Hydrogenation (-O2 to -NH2) Reduct Reduction: H2, Pd/C, MeOH Reduct->Product

Caption: Two-step synthesis via N-alkylation of 4-nitropyrazole followed by catalytic hydrogenation.

Part 3: Stereochemical & Stability Considerations
Chirality

The 1-phenylethyl group possesses a chiral center. The synthetic route described above using racemic (1-bromoethyl)benzene yields a racemic mixture .

  • Enantiopure Synthesis: To obtain pure (R) or (S) isomers, one must start with enantiopure (1-bromoethyl)benzene (via Mitsunobu reaction of the chiral alcohol) or perform a chiral resolution on the final amine using chiral HPLC or tartaric acid crystallization.

  • Impact: In kinase inhibitors, the spatial orientation of the phenyl group often dictates the binding affinity within the ATP-binding pocket.

Stability
  • Oxidation: 4-Aminopyrazoles are electron-rich and prone to oxidation. They typically turn brown/black upon exposure to air.

    • Storage: Store under Argon/Nitrogen at -20°C.

  • Basicity: The amine is nucleophilic but less basic than aliphatic amines. It readily forms stable salts (HCl, oxalate) which are preferred for long-term storage.

Part 4: Safety, Handling, & Toxicology

GHS Classification (Extrapolated from 4-amino-1-methylpyrazole):

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5]

Table 2: Safety Protocols

Hazard CategoryProtocolRationale
Inhalation Use in a certified fume hood.Fine powders/aerosols can irritate the upper respiratory tract.
Skin Contact Nitrile gloves (0.11mm min thickness).Lipophilic nature allows potential dermal absorption.
Eye Contact Safety glasses with side shields.Amines are caustic; direct contact can cause corneal damage.
Spill Cleanup Absorb with sand/vermiculite. Neutralize with dilute weak acid (acetic acid) if necessary.Prevent entry into drains; amines are toxic to aquatic life.
Safety Hierarchy Diagram

Safety cluster_0 PPE Requirements cluster_1 Emergency Response Gloves Nitrile Gloves (Splash Protection) Eyes Safety Glasses (ANSI Z87.1) Resp Fume Hood (Vapor Control) Skin Skin Contact: Wash w/ Soap+Water (15min) EyeExp Eye Exposure: Rinse w/ Water (15min) -> Doctor Ingest Ingestion: Rinse mouth -> Poison Control Hazard Hazard Source: 4-Amino-1-(1-phenylethyl)pyrazole Hazard->Gloves Hazard->Eyes Hazard->Resp Hazard->Skin Failure Hazard->EyeExp Failure

Caption: Standard safety hierarchy for handling aromatic amine intermediates.

Part 5: Applications in Medicinal Chemistry

This molecule is a "Privileged Scaffold" in drug discovery. The 4-amino group serves as a versatile handle for coupling reactions, while the pyrazole ring mimics the purine ring of ATP, making it ideal for kinase inhibition.

Key Reaction Pathways:

  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amides.

  • Urea Formation: Reaction with isocyanates to form ureas.

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides to form bi-aryl amines.

Target Classes:

  • JAK Inhibitors (Janus Kinase): The pyrazole nitrogen H-bonds with the hinge region of the kinase.

  • p38 MAPK Inhibitors: Anti-inflammatory targets.

  • Agrochemicals: Fungicides often utilize the 1-substituted pyrazole core.

Medicinal Chemistry Workflow

MedChem Core 4-Amino-1-(1-phenylethyl)pyrazole (Scaffold) Rxn1 + R-COOH (Amide Coupling) Core->Rxn1 Rxn2 + R-NCO (Urea Formation) Core->Rxn2 Rxn3 + Ar-Br (Pd-Catalyzed) Core->Rxn3 Tgt1 Kinase Inhibitors (JAK, Aurora, CDK) Rxn1->Tgt1 Hinge Binder Tgt2 Anti-inflammatory Agents Rxn2->Tgt2 Solubility/Selectivity Tgt3 Agrochemicals (Fungicides) Rxn3->Tgt3

Caption: Divergent synthesis pathways utilizing the 4-amino group for library generation.

References
  • PubChem. 1-(1-Phenylethyl)-1H-pyrazol-4-amine. National Library of Medicine. Available at: [Link]

  • National Institutes of Health (PMC). Amino-Pyrazoles in Medicinal Chemistry: A Review. Int J Mol Sci. 2023. Available at: [Link]

  • Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles. ACS Publications. Available at: [Link]

Sources

Foundational

1-(1-Phenylethyl)-1H-pyrazol-4-amine molecular weight and formula

Executive Summary 1-(1-Phenylethyl)-1H-pyrazol-4-amine is a specialized heterocyclic building block widely utilized in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and G-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Phenylethyl)-1H-pyrazol-4-amine is a specialized heterocyclic building block widely utilized in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) ligands. As an aminopyrazole, it serves as a critical bioisostere for the adenine ring of ATP, capable of forming bidentate hydrogen bonds within the hinge region of kinase enzymes.

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic identifiers to cover synthetic methodologies, structural properties, and its application in high-throughput library generation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name 1-(1-Phenylethyl)-1H-pyrazol-4-amine
CAS Registry Number 1240572-59-1
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Exact Mass 187.1109
Structure Description A pyrazole ring substituted at the N1 position with a chiral 1-phenylethyl group and at the C4 position with a primary amine.[1][2][3][4]
Chirality The 1-phenylethyl group contains a stereocenter. CAS 1240572-59-1 typically refers to the racemate unless specified as (R) or (S).
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
pKa (Calculated) ~3.5–4.0 (for the pyrazole nitrogen), ~16 (amine H)

Synthetic Architecture & Methodology

The synthesis of 1-(1-Phenylethyl)-1H-pyrazol-4-amine is a classic example of convergent heterocyclic assembly . The primary challenge in this pathway is ensuring regioselectivity during the alkylation of the pyrazole ring, although the symmetry of the unsubstituted 4-nitropyrazole simplifies this specific case.

Core Synthetic Pathway

The most robust industrial route involves the N-alkylation of 4-nitropyrazole followed by nitro-group reduction. This method is preferred over direct cyclization strategies (e.g., using hydrazines and malondialdehyde equivalents) due to the commercial availability of the nitro precursor and the avoidance of unstable hydrazine intermediates.

SynthesisPathway Start 4-Nitropyrazole (Commercial) Inter Intermediate: 1-(1-Phenylethyl)-4-nitropyrazole Start->Inter N-Alkylation (SN2) Reagent (1-Bromoethyl)benzene + K2CO3 / DMF Reagent->Inter Product Product: 1-(1-Phenylethyl)-1H-pyrazol-4-amine Inter->Product Nitro Reduction Reduct H2 / Pd-C or Fe / NH4Cl Reduct->Product

Figure 1: Two-step synthetic pathway via N-alkylation and Nitro reduction.

Mechanistic Insight
  • N-Alkylation (Step 1): 4-Nitropyrazole is deprotonated by a base (

    
     or 
    
    
    
    ) to form the pyrazolate anion. This anion attacks the benzylic position of (1-bromoethyl)benzene.
    • Critical Control Point: The reaction temperature must be controlled (

      
      ) to prevent elimination of HBr from the alkyl halide (forming styrene).
      
  • Reduction (Step 2): The nitro group is reduced to the primary amine.

    • Catalytic Hydrogenation (

      
      ): Cleanest method, but requires pressure equipment.
      
    • Chemical Reduction (

      
       or 
      
      
      
      ): Preferred for small-scale labs lacking hydrogenation apparatus. Iron reduction is chemoselective and avoids reducing the benzylic C-N bond, which can be labile under vigorous hydrogenolysis conditions.

Medicinal Chemistry Applications

In drug discovery, this molecule acts as a "Scaffold Enabler." The 4-aminopyrazole motif is a privileged structure found in numerous kinase inhibitors.

The Hinge Binding Hypothesis

The 4-amino group and the N2 nitrogen of the pyrazole ring often function as a donor-acceptor pair, mimicking the N1 and


-amino group of the adenine ring in ATP. This allows the molecule to anchor into the hinge region of kinases (e.g., p38 MAPK, FGFR, JAK).
Diversity-Oriented Synthesis (DOS) Workflow

Researchers use this amine as a handle to generate diverse libraries of amides, ureas, and secondary amines.

ApplicationWorkflow Core 1-(1-Phenylethyl)-1H-pyrazol-4-amine (Core Scaffold) Amide Amide Coupling (R-COOH + HATU) Core->Amide Urea Urea Formation (R-NCO) Core->Urea RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Core->RedAm Kinase Kinase Inhibitors (Hinge Binders) Amide->Kinase High Affinity Urea->Kinase Selectivity GPCR GPCR Ligands (Allosteric Modulators) RedAm->GPCR

Figure 2: Application of the scaffold in generating functionalized chemical libraries.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of 1-(1-Phenylethyl)-1H-pyrazol-4-amine from 4-nitropyrazole.

Step 1: N-Alkylation
  • Reagents: Charge a round-bottom flask with 4-nitropyrazole (1.0 eq),

    
     (2.0 eq), and anhydrous DMF (10 vol).
    
  • Addition: Add (1-bromoethyl)benzene (1.1 eq) dropwise.

  • Reaction: Heat to

    
     for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
    
  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (0-40% EtOAc in Hexanes) yields 1-(1-phenylethyl)-4-nitropyrazole .

Step 2: Nitro Reduction (Iron-Mediated)
  • Reagents: Dissolve the nitro intermediate (1.0 eq) in Ethanol/Water (4:1). Add

    
     (5.0 eq) and Iron powder (5.0 eq).
    
  • Reaction: Reflux (

    
    ) for 2–3 hours. The yellow color of the nitro compound should fade.
    
  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate. Resuspend in water and adjust pH to >10 with

    
    . Extract with DCM.
    
  • Final Product: Dry the DCM layer and concentrate to yield 1-(1-Phenylethyl)-1H-pyrazol-4-amine as an off-white solid.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: Warning.

  • Handling:

    • Avoid inhalation of dust.

    • Use in a fume hood, especially during the alkylation step (DMF and alkyl halides are toxic).

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). Amines can oxidize (darken) upon prolonged exposure to air.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine (Parent Scaffold). Retrieved from [Link]

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.
  • Lusardi, M., et al. (2023).[5] Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Selection of Reagents for Amide Coupling with 1-(1-Phenylethyl)-1H-pyrazol-4-amine

Introduction: The Central Role of Amide Bonds and the Pyrazole Challenge The formation of the amide bond is arguably one of the most critical reactions in medicinal chemistry and the broader field of drug development.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Amide Bonds and the Pyrazole Challenge

The formation of the amide bond is arguably one of the most critical reactions in medicinal chemistry and the broader field of drug development.[1][2] Its prevalence stems from its structural role in peptides and proteins, as well as its presence in a vast array of marketed pharmaceuticals. The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of "coupling reagents" to activate the carboxylic acid.[3]

While numerous protocols exist for amide bond formation, the specific nature of the amine component can present significant challenges. The subject of this guide, 1-(1-phenylethyl)-1H-pyrazol-4-amine, is a heteroaromatic amine. Such amines, particularly those with electron-rich ring systems, can exhibit unique reactivity profiles that demand careful consideration in reagent selection and protocol design to avoid side reactions and ensure high yields.[4][5] This document provides a detailed guide to selecting the appropriate coupling reagents and outlines robust protocols for the successful synthesis of amides derived from this important pyrazole building block.

Understanding the Amine: Properties of 1-(1-Phenylethyl)-1H-pyrazol-4-amine

1-(1-phenylethyl)-1H-pyrazol-4-amine is a primary amine attached to an electron-rich pyrazole ring. The lone pair of the amine nitrogen can be delocalized into the aromatic system, which can reduce its nucleophilicity compared to a simple alkylamine. This electronic property is a key factor in choosing an appropriately reactive coupling system. Furthermore, the steric bulk of the 1-phenylethyl group at the N1 position of the pyrazole may influence the accessibility of the amine for coupling.

Selecting the Right Tool: A Comparative Overview of Amide Coupling Reagents

The choice of coupling reagent is paramount for a successful amide synthesis.[6] The ideal reagent should provide high yields, minimize side reactions, and, particularly in the context of chiral molecules like 1-(1-phenylethyl)-1H-pyrazol-4-amine, prevent racemization.[7] Below is a summary of commonly employed coupling reagents, with specific considerations for their application with our target amine.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages & Considerations for Pyrazole Amines
Carbodiimides EDC (water-soluble), DCC (water-insoluble)Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][8]Widely available, cost-effective. EDC byproducts are water-soluble, simplifying purification.[8][9]Can lead to racemization and the formation of an N-acylurea byproduct.[9] Use of additives like HOBt or HOAt is strongly recommended to suppress these side reactions and increase efficiency.[8][9][10]
Phosphonium Salts BOP, PyBOP, PyAOPForms a reactive phosphonium ester intermediate.High reactivity, often suitable for sterically hindered substrates. Does not form guanidinium byproducts.[1]BOP generates the carcinogenic byproduct HMPA. PyBOP is a safer alternative. Can be more expensive than carbodiimides.
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTUForms a highly reactive O- or N-acylisourea-type active ester.[11]Very fast reaction rates and low racemization, especially HATU.[11][12][13] HATU is particularly effective for difficult couplings.[5][12]Can react with the amine to form a guanidinium byproduct if used in excess.[11] Generally more expensive. Requires a non-nucleophilic base like DIPEA.[8]
Other T3P (Propylphosphonic Anhydride)Forms a mixed anhydride with the carboxylic acid.Byproducts are water-soluble and easily removed.[14]Requires a base. May not be as potent as phosphonium or uronium reagents for challenging couplings.

Experimental Protocols

Safety First: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective starting point for the amide coupling of 1-(1-phenylethyl)-1H-pyrazol-4-amine. The addition of HOBt is crucial to minimize racemization and improve the reaction efficiency.[8][9]

Materials:

  • Carboxylic acid (1.0 equiv)

  • 1-(1-Phenylethyl)-1H-pyrazol-4-amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)[8]

  • HOBt (1.1 - 1.5 equiv)[8]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[8]

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), 1-(1-phenylethyl)-1H-pyrazol-4-amine (1.1 equiv), and HOBt (1.2 equiv).[8]

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.[8]

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture.[8]

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[8]

Protocol 2: HATU Mediated Amide Coupling

For more challenging couplings, such as with sterically hindered carboxylic acids or when the EDC/HOBt method gives low yields, the more potent HATU reagent is recommended.[5][12]

Materials:

  • Carboxylic acid (1.0 equiv)

  • 1-(1-Phenylethyl)-1H-pyrazol-4-amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)[15]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard aqueous workup reagents

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (3.0 equiv) dropwise to the solution.[8]

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.[8]

  • Add a solution of 1-(1-phenylethyl)-1H-pyrazol-4-amine (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in Protocol 1.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[8]

Visualizing the Process

General Amide Coupling Workflow

G cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxylic Acid Activation cluster_coupling 3. Amide Bond Formation cluster_monitoring 4. Reaction Monitoring cluster_workup 5. Workup and Purification reagents Dissolve Carboxylic Acid, Amine, and Additives activation Add Coupling Reagent (e.g., EDC, HATU) and Base reagents->activation coupling Stir at 0°C to RT activation->coupling monitoring TLC or LC-MS Analysis coupling->monitoring workup Aqueous Extraction monitoring->workup purification Column Chromatography workup->purification

A generalized workflow for amide coupling reactions.

Mechanism of EDC/HOBt Mediated Amide Coupling

G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt_in HOBt HOBt_in->HOBt_ester Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine HOBt_out HOBt (regenerated) HOBt_ester->HOBt_out Amine Amine (R'-NH2) Amine->Amide

The activation of a carboxylic acid with EDC and subsequent reaction with an amine, mediated by HOBt.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider using a more powerful coupling reagent like HATU.[12] Also, ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • No Reaction: Confirm the formation of the activated ester by LC-MS. If the activated ester is present but does not react with the amine, the amine may be insufficiently nucleophilic. In such cases, switching to a more forceful coupling method or considering the synthesis of an acyl fluoride intermediate might be necessary.[5][16]

  • Side Product Formation: The presence of an N-acylurea byproduct with EDC suggests that the reaction with the amine is slow. Increasing the concentration of HOBt or switching to HATU can mitigate this. If a guanidinium byproduct is observed with HATU, ensure that the coupling reagent is not used in excess.[11]

  • Purification Difficulties: The urea byproduct from DCC is insoluble in most organic solvents and can often be removed by filtration. For EDC, the urea byproduct is water-soluble and is removed during the aqueous workup.[9] If the final product is difficult to separate from starting materials, optimizing the stoichiometry and reaction time can help drive the reaction to completion.

Conclusion

The successful amide coupling of 1-(1-phenylethyl)-1H-pyrazol-4-amine is readily achievable with careful selection of reagents and adherence to optimized protocols. For routine transformations, the EDC/HOBt system offers a balance of efficiency and cost-effectiveness. For more challenging substrates where steric hindrance or electronic deactivation is a concern, the use of a more potent uronium salt-based reagent such as HATU is recommended. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently synthesize a wide range of novel amide derivatives for applications in drug discovery and development.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. Retrieved from [Link]

  • Reddy, T. J., Le, K., Weiner, D., & Lin, J. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 49(43), 6273-6276. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Royal Society of Chemistry. (2008, December 4). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Chiacchio, U., Giofre, S. V., Iannazzo, D., Piperno, A., Rescifina, A., Romeo, G., & Romeo, R. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1948–1955. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Man, H.-W., & Luly, J. R. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1109–1114. Retrieved from [Link]

  • YouTube. (2013, February 26). mechanism of amide formation with DCC. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552–4555. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 128(42), 13834–13845. Retrieved from [Link]

  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?). Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Synthesis of Novel Schiff Bases from 1-(1-Phenylethyl)-1H-pyrazol-4-amine for Drug Discovery

Abstract This comprehensive guide details the synthesis of novel Schiff bases derived from 1-(1-phenylethyl)-1H-pyrazol-4-amine. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of novel Schiff bases derived from 1-(1-phenylethyl)-1H-pyrazol-4-amine. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The introduction of a Schiff base (azomethine) linkage to this scaffold is a proven strategy for the development of potent therapeutic agents.[3][4] This document provides a robust, step-by-step protocol for the synthesis, purification, and characterization of these target compounds, intended for researchers and professionals in drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Pyrazole-Based Schiff Bases

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][5] Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone.[6][7] The azomethine group (-C=N-) is a critical pharmacophore that can be readily tuned to modulate the biological activity of a molecule.[8]

The conjugation of a pyrazole ring with a Schiff base moiety often leads to synergistic effects, resulting in compounds with enhanced biological profiles.[4][9] The specific starting material, 1-(1-phenylethyl)-1H-pyrazol-4-amine, offers a unique three-dimensional structure due to the chiral phenylethyl group, which can lead to specific interactions with biological targets. This guide provides a detailed methodology for the synthesis of a library of Schiff bases from this versatile precursor.

Reaction Mechanism and Workflow

The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction.[6][8] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable imine product.[7] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity.

Reaction Mechanism

Schiff Base Formation Mechanism cluster_reactants Reactants cluster_products Products Amine 1-(1-Phenylethyl)-1H-pyrazol-4-amine (Nucleophile) Hemiaminal Hemiaminal Intermediate (Unstable) Amine->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Hemiaminal Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Aldehyde Protonation Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Protonation Imine Schiff Base Product Protonated_Hemiaminal->Imine Dehydration Water Water Protonated_Hemiaminal->Water

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Workflow

Experimental Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: Combine amine, aldehyde, solvent, and catalyst Start->Reaction_Setup Reflux Reflux Reaction Mixture (2-4 hours) Reaction_Setup->Reflux Monitoring Monitor Reaction Progress (TLC) Reflux->Monitoring Workup Reaction Workup: Cooling, precipitation, and filtration Monitoring->Workup Upon Completion Purification Purification: Recrystallization Workup->Purification Characterization Characterization: NMR, IR, Mass Spectrometry Purification->Characterization End End: Pure Schiff Base Characterization->End

Caption: High-level overview of the experimental workflow.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of Schiff bases from 1-(1-phenylethyl)-1H-pyrazol-4-amine and various aromatic aldehydes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(1-Phenylethyl)-1H-pyrazol-4-amine≥98%Commercially AvailableStore in a cool, dry place.
Substituted Aromatic Aldehydes≥98%Commercially AvailableExamples: Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde
Ethanol (Absolute)ACS GradeCommercially AvailableAnhydrous is preferred.
Glacial Acetic AcidACS GradeCommercially AvailableUsed as a catalyst.
Diethyl EtherACS GradeCommercially AvailableFor washing the product.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 1-(1-phenylethyl)-1H-pyrazol-4-amine in absolute ethanol (approximately 20-30 mL).

  • Addition of Aldehyde: To this solution, add 1.0-1.1 equivalents of the desired substituted aromatic aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The use of a catalytic amount of acid is crucial; excess acid can protonate the amine, rendering it non-nucleophilic and hindering the reaction.[10]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).[1]

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50 °C) to a constant weight.

Purification

Recrystallization is the most common method for purifying the synthesized Schiff bases. A suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) should be determined experimentally to obtain high-purity crystalline products.

Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases must be confirmed using standard analytical techniques.

Analytical TechniqueKey Observables
¹H NMR Spectroscopy Appearance of a characteristic singlet for the azomethine proton (-N=CH-) typically in the range of δ 8.0-10.0 ppm.[3]
¹³C NMR Spectroscopy A signal for the azomethine carbon atom (-N=C H-) in the region of δ 150-165 ppm.
FT-IR Spectroscopy A strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration. Disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde.[11]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base.

Applications in Drug Development

The synthesized pyrazole-based Schiff bases are promising candidates for various therapeutic applications. Their biological activity is often attributed to the planarity of the azomethine group, which can facilitate binding to biological targets. These compounds have been reported to exhibit a range of activities, including:

  • Antimicrobial and Antifungal Activity: The imine linkage is a key feature in many antimicrobial agents.[1][12]

  • Anticancer Activity: Pyrazole-Schiff base conjugates have shown potent cytotoxic effects against various cancer cell lines.[4][9]

  • Anti-inflammatory Activity: These compounds can act as inhibitors of inflammatory enzymes.

Further screening of a library of these novel Schiff bases is warranted to identify lead compounds for further development.

Troubleshooting and Key Considerations

  • Low Yield: Ensure anhydrous conditions, as water can shift the reaction equilibrium to the reactant side. The amount of catalyst can also be optimized.

  • Incomplete Reaction: If the reaction does not go to completion, extend the reflux time or try a different solvent with a higher boiling point.

  • Purification Difficulties: If recrystallization is challenging, column chromatography on silica gel may be an effective alternative.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of novel Schiff bases from 1-(1-phenylethyl)-1H-pyrazol-4-amine. By following the outlined procedures and understanding the underlying chemical principles, researchers can efficiently synthesize a diverse library of these promising compounds for evaluation in drug discovery programs. The versatility of this synthetic route allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships.

References

  • Journal of Chemical, Biological and Physical Sciences. Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Available at: [Link]

  • ResearchGate. Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Available at: [Link]

  • SATHEE, IIT Kanpur. Chemistry Schiff Bases. Available at: [Link]

  • ResearchGate. Mechanism of Schiff base (imine) Formation. Available at: [Link]

  • IntechOpen. Synthesis of Schiff Bases by Non-Conventional Methods. Available at: [Link]

  • RSC Publishing. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Available at: [Link]

  • MDPI. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available at: [Link]

  • Taylor & Francis Online. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES. Available at: [Link]

  • Wikipedia. Schiff base. Available at: [Link]

  • MDPI. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Available at: [Link]

  • PMC. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Available at: [Link]

  • Ingenta Connect. Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Available at: [Link]

  • RSC Publishing. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Available at: [Link]

  • OUCI. Schiff Base Complexes for Catalytic Application. Available at: [Link]

  • Semantic Scholar. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti. Available at: [Link]

  • PMC. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Available at: [Link]

  • Nepal Journals Online. Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. Available at: [Link]

  • SciELO Colombia. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantioselective Separation of 1-(1-Phenylethyl)-1H-pyrazol-4-amine

Welcome to the Technical Support Center for the enantioselective separation of 1-(1-Phenylethyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the enantioselective separation of 1-(1-Phenylethyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for resolving this chiral amine. The following content is structured in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1-(1-Phenylethyl)-1H-pyrazol-4-amine enantiomers important?

The enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. For drug development and safety assessment, regulatory agencies often require the evaluation of individual enantiomers. The 1-(1-Phenylethyl)-1H-pyrazol-4-amine structure contains a stereocenter at the benzylic carbon of the phenylethyl group, making it crucial to separate and characterize each enantiomer to understand its unique biological activity.

Q2: What are the primary challenges in separating the enantiomers of this compound?

This molecule presents a dual challenge. The basic amine group (-NH₂) is prone to strong interactions with residual acidic silanol groups on standard silica-based chiral stationary phases (CSPs), which can lead to severe peak tailing and poor resolution. Additionally, achieving effective chiral recognition requires a stationary phase that can successfully differentiate the spatial arrangement of the phenyl, methyl, and pyrazolyl groups around the chiral center.

Q3: Which chromatographic techniques are most suitable for this separation?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for this type of chiral separation.[]

  • HPLC (Normal Phase): This is a well-established and robust method. Polysaccharide-based CSPs are particularly successful in this mode.

  • SFC: This technique is gaining prominence as a "greener" and often faster alternative to normal-phase HPLC.[] It uses supercritical CO₂ as the main mobile phase, reducing organic solvent consumption and allowing for rapid separations.[]

Part 1: Method Development and Optimization Guide

Initial Strategy: Column and Mobile Phase Screening

The most effective approach to developing a separation method is to screen a variety of chiral stationary phases and mobile phase conditions.[2][3][4] For 1-(1-Phenylethyl)-1H-pyrazol-4-amine, a compound featuring an aromatic amine structure, polysaccharide-based CSPs are the most promising starting point.[5][6]

Expert Insight: The chiral recognition mechanism on polysaccharide CSPs involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7] The pyrazole ring and the phenyl group of your analyte can engage in π-π stacking, while the amine group can act as a hydrogen bond donor. The selection of the right CSP and mobile phase is critical to exploit these interactions for successful separation.

Recommended Initial HPLC Screening Conditions

Objective: To identify a promising Chiral Stationary Phase (CSP) and mobile phase system.

ParameterRecommended ConditionRationale & Causality
Columns (CSPs) 1. Chiralpak® IA/IB/IC (Amylose-based)2. Chiralcel® OD/OJ (Cellulose-based)Polysaccharide-based CSPs have a proven track record for separating aromatic amines.[5][6] The different derivatives (e.g., tris(3,5-dimethylphenylcarbamate) on OD) offer varied chiral recognition environments. Screening multiple columns is the most efficient path to success.[3]
Mobile Phase A: n-Hexane/Isopropanol (IPA) (90:10, v/v)B: n-Hexane/Ethanol (EtOH) (90:10, v/v)Hexane provides a non-polar base. IPA and EtOH are polar modifiers that modulate retention time and can influence enantioselectivity.[8] Ethanol sometimes provides different selectivity compared to IPA.[9]
Additive 0.1% Diethylamine (DEA) or ButylamineCRITICAL: The basic amine in the analyte will interact strongly with acidic silanol sites on the silica support, causing peak tailing. A basic additive like DEA competes for these sites, dramatically improving peak shape and resolution.[5][10]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Temperature 25 °C (Ambient)A controlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe phenyl and pyrazole rings provide strong chromophores for UV detection.
Illustrative HPLC Screening Results

The table below shows hypothetical but realistic screening data based on the separation of analogous compounds.

CSPMobile PhaseAdditiveRet. Time 1 (min)Ret. Time 2 (min)Separation (α)Resolution (Rs)Recommendation
Chiralpak IAHex/IPA (90:10)0.1% DEA8.59.21.151.8Promising. Proceed to optimization.
Chiralcel ODHex/IPA (90:10)0.1% DEA12.112.11.000.0No separation.
Chiralpak IAHex/EtOH (90:10)0.1% DEA7.37.91.121.5Good separation. Viable alternative.
Chiralcel ODHex/EtOH (90:10)0.1% DEA10.511.51.212.1Excellent. Proceed to optimization.
Recommended Initial SFC Screening Conditions

SFC offers a high-throughput screening alternative.[2]

ParameterRecommended ConditionRationale & Causality
Columns (CSPs) Same as HPLC: Chiralpak® & Chiralcel® seriesThese columns are highly effective in both HPLC and SFC modes.
Mobile Phase CO₂ / Methanol (MeOH) gradient (e.g., 5% to 40% MeOH)CO₂ is the main, non-polar mobile phase. Methanol is a strong polar modifier used to elute the compound. A gradient is efficient for initial screening.[2]
Additive 0.1% - 0.2% Isopropylamine (IPA) or DEASimilar to HPLC, a basic additive is essential to prevent peak tailing and ensure good chromatography for amines.[2]
Flow Rate 3.0 mL/minSFC allows for higher flow rates due to the lower viscosity of the mobile phase.
Backpressure 120 barMaintaining the CO₂ in its supercritical state is crucial.
Temperature 40 °CHigher temperatures are common in SFC to ensure miscibility and improve kinetics.
Detection UV at 254 nmStandard detection method.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during method development.

Issue 1: No Separation or Poor Resolution (Rs < 1.5)

Question: I've tried the initial screening conditions on a Chiralpak IA column, but my enantiomers are co-eluting or the resolution is very poor. What should I do next?

Answer: This is a common starting point. Poor resolution indicates that the difference in interaction energy between the two enantiomers and the CSP is insufficient under the current conditions.

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps & Explanation:

  • Change the Alcohol Modifier: The nature of the alcohol can significantly alter the chiral recognition.[9] If you started with isopropanol (IPA), switch to ethanol (EtOH), or vice versa. EtOH is more polar and can form different hydrogen bonds with the analyte and CSP, leading to different selectivity.

  • Optimize the Modifier Concentration: If you see partial separation, adjusting the percentage of the alcohol modifier is the next logical step.

    • To Increase Resolution: Decrease the percentage of alcohol (e.g., from 10% to 5%). This will increase retention times, allowing for more interaction with the CSP and often improving separation.[10]

  • Switch to a Different CSP: If changing and optimizing the mobile phase doesn't yield results, the chosen CSP may not be suitable. If you started with an amylose-based column (e.g., Chiralpak IA), switch to a cellulose-based one (e.g., Chiralcel OD). Their carbamate derivatives and helical structures are different, providing completely different chiral recognition environments.[6]

  • Lower the Temperature: Decreasing the column temperature (e.g., to 10-15°C) can sometimes enhance resolution. Lower temperatures can increase the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, amplifying the energy difference between them and improving separation.

Issue 2: Severe Peak Tailing or Broad Peaks

Question: I'm getting separation, but the peaks are broad and tailing significantly, which is affecting my quantitation. I'm already using 0.1% DEA.

Answer: Peak tailing for a basic amine like this is almost always due to undesirable secondary interactions with the stationary phase.

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps & Explanation:

  • Increase Additive Concentration: While 0.1% DEA is a good starting point, it may not be enough to fully passivate all active sites, especially on an older column. Incrementally increase the DEA concentration to 0.2% or even 0.3%. This ensures a higher concentration of the competing base is present to block silanol interactions.

  • Change the Basic Additive: Different amines have different strengths and steric profiles. Sometimes, a different basic modifier like butylamine or isopropylamine can be more effective at masking silanol groups and improving peak shape for a specific analyte.[5]

  • Ensure Column and System Cleanliness: Contamination in the HPLC system or on the column can lead to poor peak shape. Flush the entire system, including the injector and all tubing, with a strong, compatible solvent like pure isopropanol. If the column is dedicated to this analysis, it may require a dedicated cleaning procedure as recommended by the manufacturer.

Part 3: Final Optimized Protocol (Example)

This section provides a detailed, step-by-step protocol for a hypothetical optimized method based on the troubleshooting and development process.

Objective: To achieve baseline separation (Rs ≥ 2.0) of 1-(1-Phenylethyl)-1H-pyrazol-4-amine enantiomers for analytical quantification.

Final HPLC Method Parameters
ParameterOptimized Condition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol (95:5, v/v)
Additive 0.2% Diethylamine (DEA)
Flow Rate 0.8 mL/min
Temperature 20 °C
Injection Volume 5 µL
Sample Conc. 0.5 mg/mL in Mobile Phase
Detection UV at 254 nm
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • In a 1 L volumetric flask, add 50 mL of HPLC-grade ethanol.

    • Add 2.0 mL of diethylamine.

    • Bring to volume with HPLC-grade n-hexane.

    • Mix thoroughly and sonicate for 10 minutes to degas.

  • System and Column Equilibration:

    • Install the Chiralcel® OD-H column in the column oven set to 20°C.

    • Flush the entire HPLC system with the mobile phase for at least 30 minutes at the analytical flow rate of 0.8 mL/min.

    • Monitor the baseline at 254 nm until it is stable.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the racemic 1-(1-Phenylethyl)-1H-pyrazol-4-amine standard.

    • Dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL solution.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Injection and Data Acquisition:

    • Inject 5 µL of the prepared sample.

    • Acquire data for a sufficient duration to allow both enantiomers to elute (e.g., 20 minutes).

  • Data Analysis:

    • Integrate the peaks for both enantiomers.

    • Calculate the resolution (Rs) and separation factor (α) to confirm method performance. For a well-resolved separation, expect Rs ≥ 2.0.

References

  • Ismail, O. H., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical Analysis, 6(6), 345-355. [Link]

  • Zeng, L., et al. (2002). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 972(2), 235-243. [Link]

  • Gao, Y., et al. (2018). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality, 30(5), 628-634. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-264. [Link]

  • De Klerck, K., et al. (2012). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Application Note. [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]

  • Ismail, O. H., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. ResearchGate. [Link]

  • Hassan, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835-25841. [Link]

  • Aturki, Z., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(21), 5091. [Link]

  • Szeliga, J., et al. (2022). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase. Molecules, 27(12), 3788. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Hassan, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • Welch, C. J., et al. (2017). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]

  • Regalado, E. L., et al. (2016). Support of academic synthetic chemistry using separation technologies from the pharmaceutical industry. ResearchGate. [Link]

  • Hassan, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]

  • Hassan, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of 1-Phenylethyl Pyrazole Derivatives

Ticket ID: #PYR-CHIRAL-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Guide for Resolution, Yield, and Purity Introduction: The Chiral Challenge 1-phenylethyl pyrazole derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-CHIRAL-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Guide for Resolution, Yield, and Purity

Introduction: The Chiral Challenge

1-phenylethyl pyrazole derivatives are privileged pharmacophores (e.g., in COX-2 inhibitors and CB1 antagonists). The chiral center at the benzylic position (attached to the pyrazole nitrogen) dictates binding affinity and metabolic stability.

This guide addresses the three most common workflows for obtaining enantiopure material:

  • Chiral Chromatography (HPLC/SFC): For analysis and purification of the final derivative.

  • Enzymatic Kinetic Resolution: For resolving the precursor alcohol before ring formation.

  • Classical Resolution: Diastereomeric salt crystallization of the final product.

Module 1: Chiral HPLC/SFC Method Development

User Issue: "I am seeing severe peak tailing and poor resolution (


) on my polysaccharide columns, even with low injection loads."
Root Cause Analysis

Pyrazole nitrogens are weakly basic (pKa ~2.5) but still capable of strong hydrogen bonding with residual silanols on the silica support of chiral columns. This interaction causes "kinetic tailing," which destroys resolution. Furthermore, the


 interactions between the phenyl ring and the chiral selector (amylose/cellulose benzoate) must be optimized.
Troubleshooting Protocol: The "Polar Organic" Switch

Standard Normal Phase (Hexane/EtOH) often fails for polar heterocycles due to solubility and solubility-limited loading capacity. We recommend switching to Polar Organic Mode (POM) .

Step-by-Step Optimization:

  • Mobile Phase Selection:

    • Base Solvent: 100% Methanol or Acetonitrile.[1]

    • The "Magic" Additive: For pyrazoles, basic additives are non-negotiable.

      • Standard: 0.1% Diethylamine (DEA).

      • Advanced: If tailing persists, use 0.1% DEA + 0.1% Trifluoroacetic acid (TFA) . This buffering effect often sharpens peaks significantly on immobilized columns (e.g., Chiralpak IA/IB/IC).

  • Column Screening Order (Polysaccharide):

    • Priority 1: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA). High success rate for aromatic bulky groups.

    • Priority 2: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC).[2] Better for chlorinated pyrazoles.

    • Priority 3: Cellulose tris(4-methylbenzoate) (e.g., OJ-H). Specific for carbonyl-containing derivatives.

Visual Workflow: HPLC Method Development

HPLC_Workflow start Start: Racemic Pyrazole Mixture screen1 Screen 1: Polar Organic Mode (100% MeOH + 0.1% DEA) start->screen1 check1 Resolution > 1.5? screen1->check1 success Proceed to Validation/Prep check1->success Yes tailing Issue: Tailing / Broad Peaks check1->tailing No fix1 Add 0.1% TFA (Double Additive) tailing->fix1 Immobilized Phase? fix2 Switch to Normal Phase (Hexane/IPA + 0.1% DEA) tailing->fix2 Coated Phase? check2 Resolution > 1.5? fix1->check2 fix2->check2 check2->success Yes fail Switch Column Selector (Amylose -> Cellulose) check2->fail No fail->screen1 New Column

Caption: Decision tree for optimizing chiral separation of basic heterocycles, prioritizing mobile phase additives.

Module 2: Enzymatic Kinetic Resolution (Upstream)

User Issue: "I cannot resolve the final pyrazole product. Can I resolve the starting material instead?"

Solution: Yes. The most robust industrial route is the Kinetic Resolution (KR) of the precursor 1-phenylethanol using Lipase B from Candida antarctica (CAL-B).[3]

The Protocol: Acylation of 1-Phenylethanol

The pyrazole ring is often formed after establishing chirality. The lipase selectively acylates the (R)-enantiomer of the alcohol, leaving the (S)-alcohol unreacted.

ParameterRecommendationScientific Rationale
Enzyme Novozym 435 (Immobilized CAL-B)High thermal stability and solvent tolerance.
Acyl Donor Vinyl Acetate (3-5 eq)Irreversible reaction (tautomerization of vinyl alcohol byproduct drives equilibrium).
Solvent MTBE or TolueneHydrophobic solvents preserve the essential water layer on the enzyme surface.
Temperature 30°C - 40°CHigher T increases rate but may lower enantioselectivity (E-value).
Stop Point ~50% ConversionTheoretical maximum yield for KR is 50%. Do not exceed or ee% of substrate drops.

Troubleshooting Low E-Values (Selectivity):

  • Issue: The enzyme is reacting with both enantiomers.

  • Fix: Lower the temperature to 20°C.

  • Fix: Dry the solvent. Excess water causes hydrolysis of the product ester, reversing the reaction. Use molecular sieves (3Å).

Module 3: Classical Resolution via Crystallization

User Issue: "My diastereomeric salt is oiling out and not forming crystals."

Mechanism & Solvent Engineering

Since N-alkyl pyrazoles lack acidic protons, you must rely on the basicity of the pyrazole nitrogens to form salts with chiral acids (e.g., L-Tartaric acid, Dibenzoyl-L-tartaric acid). However, the weak basicity makes these salts unstable (prone to dissociation).

The "Oiling Out" Phenomenon: This occurs when the salt enters a liquid-liquid phase separation (LLPS) before crystallizing. It indicates the solvent is too polar or the supersaturation is too high.

Corrective Protocol: The Double-Solvent Ramp
  • Acid Selection: Use Dibenzoyl-L-tartaric acid (DBTA) . The benzoyl groups provide additional

    
     stacking with the pyrazole/phenyl rings, stabilizing the lattice better than plain tartaric acid.
    
  • Solvent System:

    • Dissolution: Dissolve the racemate and acid in a minimum amount of hot Methanol (polar).

    • Nucleation:[4] Slowly add hot Isopropyl Acetate (less polar) until slight turbidity persists.

    • Cooling: Cool slowly (1°C/min). Rapid cooling traps impurities and causes oiling.

Data: Typical Salt Screen Performance

Resolving AgentSolventOutcomeRisk
L-Tartaric AcidEtOHNo PrecipitateSalt too soluble; pKa difference too small.
(-)-DBTA MeOH/IPAc Crystalline Solid Best option. High lattice energy.
(+)-Camphorsulfonic AcidAcetoneOilCounter-ion too lipophilic; lattice not rigid.
Visual Workflow: Salt Crystallization Logic

Salt_Crystallization racemate Racemic Pyrazole acid Add Chiral Acid (DBTA preferred) racemate->acid solvent Dissolve in Hot MeOH acid->solvent antisolvent Add Isopropyl Acetate (Cloud Point) solvent->antisolvent cool Cool to 20°C antisolvent->cool result Result Check cool->result crystals Crystals Formed (Filter & Recrystallize) result->crystals Solid oil Oiling Out result->oil Liquid/Gum fix_oil Reheat -> Add Seed Crystal -> Slower Cooling oil->fix_oil fix_oil->cool

Caption: Workflow for preventing "oiling out" during diastereomeric salt formation.

References

  • Phenomenex. (2024). Chiral HPLC Troubleshooting Guide: Method Development Strategies. Retrieved from [Link]

  • Daicel Chiral Technologies. (2023). Instruction Manual for Immobilized Polysaccharide CSPs (Chiralpak IA, IB, IC). Retrieved from [Link]

  • Hassan, H. M., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega, 6(39), 25686–25697. Retrieved from [Link]

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 18(12), 1363–1393.
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

Sources

Troubleshooting

Technical Support Center: High-Performance Liquid Chromatography (HPLC) Resolution of 1-Phenylethylamine (PEA)

Ticket ID: PEA-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary & Strategy Resolving 1-phenylethylamine (PEA) presents a classic chromatographic challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PEA-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Strategy

Resolving 1-phenylethylamine (PEA) presents a classic chromatographic challenge: it is a primary amine with strong basicity (


). This basicity leads to severe peak tailing on traditional silica-based columns due to ionic interactions with residual silanols.[1]

To achieve baseline resolution (


), we employ two distinct "Pathways" depending on your available instrumentation and solvent constraints.
Method Selection Decision Matrix

MethodSelection cluster_legend Key Logic start Start: 1-Phenylethylamine Sample q1 Is the sample an aqueous salt (e.g., HCl) or free base? start->q1 path_a PATHWAY A: Aqueous/RP (Preferred for Primary Amines) q1->path_a Aqueous/Salt path_b PATHWAY B: Normal Phase (General Purpose) q1->path_b Organic/Free Base col_a Column: CROWNPAK CR(+) or CR-I(+) Mobile Phase: pH 1.0-2.0 (HClO4) path_a->col_a col_b Column: CHIRALPAK IG / AD-H / OD-H Mobile Phase: Hexane/IPA + Basic Additive path_b->col_b note Crown Ethers specific for primary amines (-NH3+) Polysaccharides require basic additives

Figure 1: Decision matrix for selecting the optimal stationary phase based on sample state.

Pathway A: The Crown Ether System (Gold Standard)

Context: Crown ether columns (e.g., Daicel CROWNPAK®) are engineered specifically for primary amines. They operate via a "host-guest" mechanism where the ammonium ion (


) complexes with the crown ether ring.
Standard Operating Procedure (SOP)
ParameterSpecificationCausality / Scientific Rationale
Column CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated)The 18-crown-6 ether ring size is perfectly matched to complex with the ammonium ion of PEA.
Mobile Phase pH 1.0 – 2.0 (Aq) (Typically 100% Aqueous

)
Critical: The amine must be protonated (

) to bind to the crown ether. Neutral amines will elute at the void volume.
Modifier Methanol (0–15% v/v) Lowers retention of the hydrophobic phenyl ring. Warning: High organic content (>15%) can strip coated phases (CR+).
Temperature 10°C – 25°C Lower temperatures increase the stability of the diastereomeric complex, significantly improving selectivity (

).
Flow Rate 0.4 – 0.6 mL/minLower flow rates minimize mass transfer effects in ligand-exchange mechanisms.
Step-by-Step Workflow
  • Preparation: Dilute Perchloric acid (

    
    ) to pH 1.5 using distilled water.
    
  • Equilibration: Flush column with mobile phase for 30 mins at 0.5 mL/min.

  • Injection: Inject 1-5 µL of PEA (dissolved in mobile phase).

  • Optimization: If retention is too long (

    
    ), add Methanol in 2% increments, up to 15% max.
    

Pathway B: Polysaccharide Derivatives (Normal Phase)

Context: If Crownpak columns are unavailable, or if the sample must remain in organic solvent, Amylose or Cellulose derivatives (AD-H, OD-H, IG) are effective if silanol activity is suppressed.

Standard Operating Procedure (SOP)
ParameterSpecificationCausality / Scientific Rationale
Column CHIRALPAK AD-H (Amylose) or OD-H (Cellulose)These phases rely on H-bonding and dipole-dipole interactions. The phenyl group of PEA inserts into the chiral grooves.
Mobile Phase Hexane : IPA : Diethylamine (DEA) (90 : 10 : 0.1)Critical: DEA competes for non-specific silanol sites on the silica support, preventing peak tailing of the PEA.
Alternative Ethanol instead of IPAEthanol often provides sharper peaks for amines but lower retention.
Temperature 25°C Standard starting point.[2]
Step-by-Step Workflow
  • Preparation: Pre-mix Hexane and IPA (90:10). Add 0.1% Diethylamine (DEA) or Butylamine. Do not use TFA.

  • Solubility Check: Ensure PEA is dissolved in the mobile phase. If using PEA-HCl salt, you must neutralize it or use Pathway A, as salts are insoluble in Hexane.

  • Screening: Inject. If peaks overlap (

    
    ), switch from AD-H to OD-H (complementary selectivity).
    

Troubleshooting Guide (FAQ)

Issue 1: Severe Peak Tailing ( )

User Question: "My peaks look like shark fins. The tailing is ruining my integration."

Root Cause: The basic amine group is interacting with acidic silanols on the silica surface (Secondary interactions).[1]

The Fix:

  • Pathway A (Crown Ether): Ensure your pH is low enough (pH < 2.0). If the amine is not fully protonated, it drags.

  • Pathway B (Normal Phase): Increase the basic additive concentration.

    • Action: Increase DEA from 0.1% to 0.2% or switch to Ethanolamine (stronger silanol suppressor).

    • Warning: Do not exceed 0.5% additive to avoid column damage.

Issue 2: Loss of Retention (Peaks elute at )

User Question: "I injected the sample, but it came out immediately with the solvent front."

Root Cause:

  • Pathway A: The amine is not protonated (pH too high) or the organic modifier is too strong.

  • Pathway B: The "Displacer" effect. Strong solvents (like MeOH in a non-immobilized column) or high water content.

The Fix:

  • Check pH: For Crownpak, verify mobile phase pH is < 2.0.

  • Check Solvent: For AD-H/OD-H, ensure you are using Hexane/Alcohol.[3] If you accidentally used Acetonitrile on a coated column, you may have stripped the phase.

Issue 3: High Backpressure

User Question: "Pressure spiked to >100 bar on my Crownpak column."

Root Cause: Crown ether columns operate at high viscosity due to aqueous acidic phases and low temperatures. Precipitation of sample is also possible.

The Fix:

  • Temperature: If running at <10°C, reduce flow rate to 0.3 mL/min.

  • Sample Prep: Filter sample through 0.45 µm PTFE filter. Ensure PEA concentration is < 1 mg/mL.

Advanced Troubleshooting Logic

Troubleshooting issue Identify Issue tailing Peak Tailing issue->tailing retention No Retention (t0) issue->retention resolution Poor Resolution (Rs < 1.0) issue->resolution tail_act1 Is Mobile Phase Basic? tailing->tail_act1 ret_act1 Check Sample State retention->ret_act1 res_act1 Optimize Selectivity resolution->res_act1 tail_sol1 Add 0.1% DEA or TEA tail_act1->tail_sol1 Normal Phase tail_sol2 Check pH < 2.0 (Crownpak) tail_act1->tail_sol2 Reverse Phase ret_sol1 Protonate Amine (Acidify) ret_act1->ret_sol1 res_sol1 Lower Temp (10°C) res_act1->res_sol1 res_sol2 Switch Alcohol (IPA <-> EtOH) res_act1->res_sol2

Figure 2: Logic flow for diagnosing common chromatographic failures.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Machida, Y., et al. (1998). "Chromatographic separation of enantiomers of primary amino compounds using chiral crown ether stationary phases." Journal of Chromatography A. [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: 1H NMR Spectrum Analysis of 1-(1-Phenylethyl)-1H-pyrazol-4-amine

Executive Summary & Application Context Compound: 1-(1-Phenylethyl)-1H-pyrazol-4-amine CAS: 1240572-59-1 (Generic/Related) Molecular Formula: C11H13N3 Molecular Weight: 187.24 g/mol [1] This guide provides a rigorous str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound: 1-(1-Phenylethyl)-1H-pyrazol-4-amine CAS: 1240572-59-1 (Generic/Related) Molecular Formula: C11H13N3 Molecular Weight: 187.24 g/mol [1]

This guide provides a rigorous structural analysis of 1-(1-Phenylethyl)-1H-pyrazol-4-amine, a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and agrochemicals.[2] Unlike standard catalog data, this document focuses on structural validation , distinguishing the correct N1-alkylated regioisomer from potential N2-byproducts, and optimizing solvent selection for amine proton quantification.

Theoretical Structural Prediction & Assignment Logic

Before experimental acquisition, the spectral expectations must be defined to identify impurities or isomers.[2]

Fragment Analysis

The molecule consists of three distinct magnetic environments:

  • The Pyrazole Core: An electron-rich heteroaromatic ring substituted at C4 (amine) and N1.

  • The Chiral Linker: A 1-phenylethyl group creating a chiral center adjacent to N1.

  • The Amine Handle: A primary amine (-NH2) at position 4.

Predicted Chemical Shifts (δ ppm)

Based on fragment additive models and analogous literature compounds (e.g., 1-methyl-1H-pyrazol-4-amine).[2]

MoietyProtonMult.[2][3][4][5][6]Approx. Shift (CDCl3)Approx.[2][3][7] Shift (DMSO-d6)Diagnostic Note
Alkyl -CH3Doublet (d)1.80 - 1.901.70 - 1.80Coupled to methine (J ≈ 7 Hz).
Linker -CH-Quartet (q)5.30 - 5.505.40 - 5.60Deshielded by N1 attachment.[2] Chiral center.
Amine -NH2Broad (br s)2.50 - 3.504.00 - 5.50Critical: Often invisible in CDCl3; sharp/distinct in DMSO.[2]
Ring Pyrazole H3Singlet (s)7.30 - 7.407.35 - 7.45Shielded by C4-NH2 relative to unsubstituted pyrazole.[2]
Ring Pyrazole H5Singlet (s)7.15 - 7.257.20 - 7.30NOE Diagnostic: Spatially close to the methine proton.
Aryl Phenyl (Ph)Multiplet (m)7.10 - 7.407.10 - 7.40Overlap likely with Pyrazole H3/H5.

Comparative Analysis: Experimental Optimization

Solvent Selection: CDCl3 vs. DMSO-d6

The choice of solvent fundamentally alters the visibility of the amine protons and the resolution of the aromatic region.

FeatureCDCl3 (Chloroform-d) DMSO-d6 (Dimethyl Sulfoxide-d6) Recommendation
Amine (-NH2) Signal Broad, often exchanges with trace water, appearing as a lump or disappearing.[2]Sharp, distinct singlet or broad hump.[2] Minimal exchange allows integration (2H).[2]Use DMSO-d6 for purity assays requiring NH2 integration.[2]
Solubility Good, but amine salts may require free-basing.[2]Excellent for both free base and HCl salts.[2]Use DMSO-d6 for polar salts.[2]
Water Peak ~1.56 ppm (usually distinct from signals).[2]~3.33 ppm (can overlap with alkyl signals if wet).[2]Ensure dry DMSO to prevent water overlap.[2]
Regioisomer Differentiation (N1 vs. N2)

A common synthetic pitfall is the alkylation of 4-nitropyrazole, which can yield a mixture of N1 and N2 isomers.[2]

  • N1-Isomer (Target): The chiral methine proton (-CH-) will show a strong Nuclear Overhauser Effect (NOE) correlation with Pyrazole H5 .

  • N2-Isomer (Impurity): If the substituent were at N2 (assuming tautomeric equivalence broken by substitution), the steric environment changes, often shifting the H3/H5 protons closer together.[2]

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity for publication or regulatory filing, follow this self-validating protocol.

Step 1: Sample Preparation

  • Weigh 5-10 mg of the compound into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D). Reason: Maximizes NH2 visibility.[2]

  • Sonicate for 30 seconds to ensure complete homogeneity.

  • Filter through a cotton plug into the NMR tube if any suspension remains.[2]

Step 2: Acquisition Parameters (400 MHz or higher)

  • Pulse Sequence: zg30 (Standard proton)[2]

  • Relaxation Delay (D1): ≥ 10 seconds. Reason: Ensure accurate integration of aromatic protons with long T1.

  • Scans (NS): 16 or 32.[2]

  • Temperature: 298 K (25°C).[2]

Step 3: Processing

  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Set residual DMSO pentet to 2.50 ppm .

Structural Validation Workflow (Visualization)

The following diagram illustrates the logic flow for assigning the spectrum and confirming the structure against potential isomers.

NMR_Analysis Start Raw Spectrum (DMSO-d6) Region_Aliph Aliphatic Region (1.0 - 6.0 ppm) Start->Region_Aliph Region_Arom Aromatic Region (7.0 - 8.0 ppm) Start->Region_Arom Check_Me Doublet ~1.75 ppm? (Methyl Group) Region_Aliph->Check_Me Check_CH Quartet ~5.50 ppm? (Chiral Methine) Region_Aliph->Check_CH Check_NH2 Broad Singlet ~4.5 ppm? (Amine, 2H) Region_Aliph->Check_NH2 Check_Py Two Singlets + Multiplet? (Pyrazole H3/H5 + Ph) Region_Arom->Check_Py Decision_Isomer NOE Experiment: Irradiate Methine (CH) Check_CH->Decision_Isomer Validation Step Result_H5 Enhancement of Pyrazole H5 (~7.2 ppm) Decision_Isomer->Result_H5 Strong NOE Result_None No Enhancement of Ring Protons Decision_Isomer->Result_None Weak/No NOE Conclusion_Valid CONFIRMED: 1-(1-Phenylethyl)-1H-pyrazol-4-amine Result_H5->Conclusion_Valid Conclusion_Invalid POSSIBLE ISOMER: Check N2-alkylation or 3-amine Result_None->Conclusion_Invalid

Caption: Logical workflow for structural verification using 1H NMR and NOE correlations.

References

  • PubChem Compound Summary. 1H-pyrazol-4-amine. National Center for Biotechnology Information.[2] Retrieved from [Link][2]

  • Abraham, R. J., et al. (2006).[2][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Lellek, V., et al. (2018).[2][4] One-pot synthesis of pyrazoles. Synlett. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of Aminopyrazoles

Executive Summary & Core Directive Objective: To provide an authoritative, mechanism-driven guide on the mass spectrometry (MS) fragmentation of aminopyrazoles, specifically distinguishing them from isomeric heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To provide an authoritative, mechanism-driven guide on the mass spectrometry (MS) fragmentation of aminopyrazoles, specifically distinguishing them from isomeric heterocycles like aminoimidazoles. Audience: Medicinal chemists, DMPK scientists, and mass spectrometrists involved in structural elucidation and metabolite identification. Scope: Focuses on Electrospray Ionization (ESI) MS/MS behaviors, characteristic neutral losses, and diagnostic ion formation, supported by comparative data and mechanistic visualizations.

Technical Introduction: The Aminopyrazole Scaffold

Aminopyrazoles are privileged scaffolds in drug discovery, serving as the core for kinase inhibitors (e.g., Pazopanib, Ruxolitinib). Their MS behavior is dominated by two factors:

  • Annular Tautomerism: The rapid equilibrium between 3-aminopyrazole and 5-aminopyrazole forms.

  • Nitrogen-Rich Core: The presence of adjacent nitrogen atoms (

    
     bond) creates unique charge localization sites compared to 1,3-azoles (imidazoles).
    

Understanding the fragmentation of this core is critical for identifying metabolites, particularly when distinguishing between


-glucuronides or distinguishing regioisomers formed during synthesis.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible fragmentation patterns, the following LC-MS/MS workflow is recommended. This protocol is designed to maximize the detection of diagnostic ions while preserving labile conjugates.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve analyte in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Final concentration: 1–10 µM (to prevent space-charge effects).

  • Ionization Source (ESI) Parameters:

    • Polarity: Positive (

      
      ).[1]
      
    • Spray Voltage: 3.5 kV (ensure stable Taylor cone).

    • Capillary Temp: 300°C.

    • Sheath Gas: 30 arb units (high enough to aid desolvation, low enough to prevent in-source fragmentation).

  • Fragmentation (CID/HCD):

    • Stepped Collision Energy (NCE): 20, 35, 50 eV.

    • Rationale: Aminopyrazoles are relatively stable aromatic systems. Low energy (20 eV) preserves the molecular ion and simple losses (

      
      ); high energy (50 eV) is required to break the pyrazole ring (
      
      
      
      loss).
  • Data Acquisition:

    • Scan Range:

      
       50–500 (capture low-mass ring fragments).
      
    • Resolution: >30,000 (Orbitrap) or equivalent TOF resolution to resolve fine structure isotopes.

Fragmentation Mechanics: The "Why" and "How"

The fragmentation of protonated aminopyrazoles (


) follows three distinct mechanistic pathways.
Pathway A: Exocyclic Neutral Loss (The Ammonia Channel)

The most facile pathway involves the loss of the exocyclic amino group.

  • Mechanism: Protonation often occurs at the most basic site. While the ring nitrogens are basic, proton transfer to the exocyclic amine (

    
    ) facilitates the loss of neutral ammonia (
    
    
    
    , 17 Da).
  • Result: Formation of a cation at

    
    . This is diagnostic for primary amines.
    
Pathway B: Ring Cleavage (The HCN Channel)

The signature of the pyrazole ring is the loss of Hydrogen Cyanide (


, 27 Da).
  • Mechanism: The

    
     bond is strong, but the ring can undergo cleavage across the 
    
    
    
    and
    
    
    bonds or
    
    
    bonds.
  • Observation: Sequential losses of

    
     are common. For a simple aminopyrazole (
    
    
    
    84), loss of
    
    
    yields
    
    
    57.
Pathway C: Ring Expansion/Contraction (Isomer Dependent)

In substituted aminopyrazoles (e.g.,


-methylated), ring expansion to pyrimidine-like intermediates or contraction to aziridine-like species can occur prior to fragmentation. This is often driven by the stability of the resulting carbocation.
Visualization: Fragmentation Pathways

AminopyrazoleFragmentation cluster_legend Legend M_Ion Precursor [M+H]+ (m/z 84) Tautomer Tautomerization (3-amino ⇌ 5-amino) M_Ion->Tautomer Loss_NH3 Loss of NH3 (-17 Da) M_Ion->Loss_NH3 Pathway A Fragment_57 C2H5N2+ (m/z 57) M_Ion->Fragment_57 Direct Ring Cleavage (-HCN) Loss_HCN_Direct Loss_HCN_Direct Fragment_67 C3H3N2+ (m/z 67) Loss_NH3->Fragment_67 Loss_HCN Loss of HCN (-27 Da) Fragment_67->Loss_HCN Secondary Fragment_40 C2H2N+ (m/z 40) Loss_HCN->Fragment_40 key Blue: Precursor | Red: Neutral Loss | Grey: Product Ion

Figure 1: Mechanistic fragmentation tree for unsubstituted aminopyrazole (


).

Comparative Analysis: Aminopyrazole vs. Aminoimidazole

A critical challenge in drug development is distinguishing between isomeric heterocycles. While both have mass


 (

), their fragmentation fingerprints differ due to the position of the nitrogen atoms.
FeatureAminopyrazole (1,2-azole) Aminoimidazole (1,3-azole) Mechanistic Reason
Stability Lower (N-N repulsion)Higher (Resonance stabilization)The adjacent N-N bond in pyrazole raises the ground state energy compared to the 1,3-arrangement in imidazole.
Primary Loss

(27 Da)

+

Pyrazoles readily eject

to relieve N-N repulsion. Imidazoles often require higher energy to break the ring.
RDA Reaction Common in fused systemsRareRetro-Diels-Alder is favored in pyrazolo-fused rings (e.g., pyrazolopyrimidines).
Diagnostic Ion

57 (

)

42 (

)
Different ring cleavage points.
C(2) Protonation Less favorableFavorableImidazole C2 is highly acidic/reactive; Pyrazole C3/C5 are the reactive sites.

Diagnostic Data Tables

Table 1: Key Diagnostic Ions for Aminopyrazoles (ESI+)
Fragment Ion (

)
Neutral LossComposition (Proposed)Diagnostic Value
84.056 None

Protonated Molecular Ion (

).
67.029

(17.027)

Indicates primary exocyclic amine.
57.045

(27.011)

Signature Pyrazole Cleavage. Indicates intact

bond retention in fragment.
40.018

+


Terminal breakdown product (acetonitrile-like cation).
Table 2: Common Contaminants/Interferences

Observed
Potential SourceResolution Strategy
83.060 Radical Cation (

)
Check ionization mode. If observed in ESI, suggests in-source oxidation.
106.038 Sodium Adduct (

)
Use ammonium formate buffer to suppress Na adducts.
125.082 Acetonitrile Adduct (

)
Common in HILIC chromatography; adjust declustering potential.

Visualized Decision Tree for Structural Confirmation

When encountering an unknown nitrogen heterocycle, use this logic flow to confirm an aminopyrazole core.

DecisionTree Start Unknown Ion (m/z 84) Check_NH3 Loss of 17 Da (NH3)? Start->Check_NH3 Check_HCN Loss of 27 Da (HCN)? Check_NH3->Check_HCN No/Next Result_Amine Primary Amine Confirmed Check_NH3->Result_Amine Yes Result_Pyrazole Pyrazole Core Likely Check_HCN->Result_Pyrazole Yes (m/z 57) Result_Imidazole Suspect Imidazole/Other Check_HCN->Result_Imidazole No (m/z 42) Check_RDA Retro-Diels-Alder Pattern? Result_Fused Fused Pyrazole System Check_RDA->Result_Fused Yes Result_Pyrazole->Check_RDA If Fused Ring

Figure 2: Logic flow for identifying aminopyrazole derivatives based on MS/MS fragmentation.

References

  • Holzer, W., & Fugger, J. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Link

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems. Link

  • Kéki, S., et al. (2009). Collision-induced dissociation of protonated pyrazole derivatives. Journal of Mass Spectrometry. Link

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. Pyrazole, 1-methyl-, Mass Spectrum. Link

Sources

Validation

Validating Structure of N1 vs. N2 Substituted Pyrazoles by NOESY

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists Executive Summary: The Regioisomer Challenge In medicinal chemistry, the pyrazole ring is a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its synthesis via alkylation or arylation of asymmetric precursors notoriously yields mixtures of N1- and N2-substituted regioisomers .[1] These isomers often exhibit drastically different biological activities and metabolic stability profiles (SAR).

While 1D NMR (


H, 

C) provides chemical shift data, it often relies on empirical rules that fail when complex substituents are present. NOESY (Nuclear Overhauser Effect Spectroscopy) offers a definitive, self-validating method for structural assignment by detecting through-space proximity rather than through-bond connectivity.[1]

This guide compares NOESY against alternative assignment methods (HMBC, 1D Shift Analysis) and provides a validated protocol for distinguishing 1,3-disubstituted from 1,5-disubstituted pyrazoles.

Part 1: The Structural Problem & Solution

When an asymmetric pyrazole (e.g., 3-substituted or 3,4-disubstituted) is alkylated, the electrophile (


) can attack either nitrogen. This results in two distinct steric environments for the new N-substituent.[1]
  • Isomer A (1,5-substituted): The N-substituent (

    
    ) is spatially adjacent to the C5-substituent (
    
    
    
    ).[1]
  • Isomer B (1,3-substituted): The N-substituent (

    
    ) is spatially distant from the C3-substituent (
    
    
    
    ), usually facing a proton or a smaller group at C5.
The "Lighthouse" Effect

NOESY acts as a "lighthouse." The protons on the new N-substituent emit a magnetization transfer signal.[1] If a "receiver" proton (the C5 substituent) is within ~5 Å, a cross-peak appears. If the C5 position is empty (H) or holds the substituent, the NOE pattern changes predictably.

Diagram: Structural Logic of N1 vs N2 Assignment

Pyrazole_NOE cluster_0 Isomer A (1,5-Disubstituted) cluster_1 Isomer B (1,3-Disubstituted) N1_A N1-Alkyl (R') C5_A C5-Substituent (R) N1_A->C5_A STRONG NOE (< 3.0 Å) C3_A C3-H (or R'') N1_A->C3_A No Interaction (> 5.0 Å) N1_B N1-Alkyl (R') C5_B C5-H N1_B->C5_B Weak/Medium NOE (to Ring H) C3_B C3-Substituent (R) N1_B->C3_B NO Interaction

Caption: Visualizing the "Lighthouse Effect." In Isomer A, the N-Alkyl group shows a strong NOE correlation to the bulky C5 substituent. In Isomer B, this correlation is absent, replaced by a correlation to the C5 proton (if present).

Part 2: Comparative Analysis (NOESY vs. Alternatives)

While HMBC is often cited as the standard for connectivity, it suffers from "blind spots" in pyrazole chemistry, particularly when nitrogen atoms lack protons for direct correlation.

FeatureNOESY (Recommended) HMBC 1D

H Shift Rules
Primary Mechanism Through-Space (Distance < 5Å)Through-Bond (

)
Electronic Shielding (Inductive effects)
Reliability High (Direct spatial proof)Medium-High (Depends on coupling constants)Low (Highly solvent/substituent dependent)
Key Advantage Distinguishes steric proximity of N-R to C5-R.Assigns quaternary carbons.[1]Fast, requires no 2D setup.[1]
Failure Mode Paramagnetic impurities (

) quench signal; molecular tumbling rates (MW dependent).

couplings can be weak; N1 vs N2 often have similar HMBC paths if symmetry is high.[1]
"C5-H is downfield of C3-H" rule is often violated by electron-donating groups.[1]
Time Investment 30–60 mins (requires phase cycling)15–30 mins1–5 mins
Why 1D Rules Fail

Historical literature suggests that in


H NMR, the C5-H is deshielded (downfield) relative to C3-H due to the lone pair of N1.[1] However, this rule inverts depending on the solvent (DMSO vs. 

) and the electronic nature of the N-substituent (e.g., N-aryl vs. N-alkyl).[1] Relying solely on chemical shifts leads to a ~15-20% misassignment rate in complex scaffolds. [1]

Part 3: Validated Experimental Protocol

To ensure data integrity, follow this self-validating protocol.

Sample Preparation
  • Concentration: 5–15 mg of compound in 0.6 mL solvent.

  • Solvent Selection:

    • Preferred:DMSO-d6 . It increases viscosity (slowing tumbling, enhancing NOE for small molecules) and often separates overlapping aromatic signals better than

      
      .
      
  • Degassing (Critical): Dissolved oxygen is paramagnetic and promotes relaxation, quenching the NOE signal.

    • Method: Bubble dry

      
       or Ar gas through the solution for 2–3 minutes directly in the NMR tube using a long PTFE needle.
      
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: noesygpph (Bruker) or equivalent gradient-selected NOESY with phase sensitive detection.[1]

  • Mixing Time (

    
    ): 
    
    • Small molecules (< 400 Da): 600–800 ms (Slower tumbling requires longer mixing).

    • Medium molecules (400–800 Da): 400–500 ms .[1]

  • Relaxation Delay (

    
    ):  2.0 s (Must allow full relaxation).
    
  • Scans: 16–32 (Sufficient for >5 mg sample).

Data Processing & Interpretation
  • Phase Correction: Ensure all diagonal peaks are phased negative (or positive, depending on convention) and cross-peaks are phased oppositely for small molecules (positive NOE). Note: In the "zero-crossing" region (MW ~1000), NOE may disappear; if so, switch to ROESY.

  • The Check: Locate the N-substituent protons (e.g., N-Me singlet at ~3.8-4.0 ppm).[1]

  • The Trace: Look for cross-peaks at the frequency of the C5-substituent.

Part 4: Decision Framework (Workflow)

This flowchart guides the scientist from crude reaction mixture to definitive structural assignment.

Workflow Start Crude Reaction Mixture (N1/N2 Isomers) Step1 1. Isolate Isomers (Chromatography) Start->Step1 Step2 2. Acquire 1D 1H NMR (Identify N-R and Ring-R signals) Step1->Step2 Step3 3. Check for Diagnostic Couplings (Is C5-H present?) Step2->Step3 Decision1 Is C5-H present? Step3->Decision1 ActionA Run 1D NOE or NOESY Target: N-R -> C5-H interaction Decision1->ActionA Yes ActionB Run 2D NOESY Target: N-R -> C5-Substituent interaction Decision1->ActionB No PathA Yes (C5-H exists) PathB No (C5 is substituted) ResultA Strong Cross-peak N-R to C5-H? YES = 1,5-isomer (N adjacent to H) NO = 1,3-isomer ActionA->ResultA ResultB Strong Cross-peak N-R to C5-Group? YES = 1,5-isomer (N adjacent to Group) NO = 1,3-isomer ActionB->ResultB

Caption: Step-by-step decision tree for assigning pyrazole regiochemistry. The presence of a proton at C5 simplifies the process, but NOESY remains the standard for fully substituted rings.

Part 5: Case Study & Data Validation

Scenario: Methylation of 3-phenyl-1H-pyrazole. Product: Mixture of 1-methyl-3-phenylpyrazole (Isomer B) and 1-methyl-5-phenylpyrazole (Isomer A).[1]

SignalChemical Shift (

)
MultiplicityAssignment
N-Me 3.95 ppmSinglet (3H)The "Lighthouse"
Ph-H (ortho) 7.45 ppmDoublet (2H)The "Receiver" (Isomer A)
C5-H 7.60 ppmDoublet (1H)The "Receiver" (Isomer B)

NOESY Results:

Supporting Evidence (HMBC): In Isomer A, the N-Me protons show a 3-bond correlation (


) to the quaternary carbon C5  (which is attached to the Phenyl). In Isomer B, N-Me correlates to C5  (which is attached to H).[1] While both show correlations, the chemical shift of C5 (quaternary vs. methine) confirms the NOESY data.

References

  • Semple, G. et al. (2002). "Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles." The Journal of Organic Chemistry.

  • Norman, N. J. et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry.

  • Lynch, M. et al. (2023).[1] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Troubleshooting & Optimization." BenchChem Guides.

  • Novikova, D. S. et al. (2021).[1][2] "Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives." St. Petersburg State University Research.[1]

Sources

Comparative

Comparative Analysis of IR Spectroscopy for Primary Amines on Pyrazole Scaffolds

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction: The Spectroscopic Signature of the Amino Group Infrared (IR) spectroscopy is an indispensable tool in molecular characterization...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Spectroscopic Signature of the Amino Group

Infrared (IR) spectroscopy is an indispensable tool in molecular characterization, providing a vibrational fingerprint of a molecule's functional groups. For researchers in drug development and medicinal chemistry, where nitrogen-containing heterocycles like pyrazole are foundational scaffolds, understanding the nuances of their IR spectra is critical. The primary amine (-NH₂) group, a common substituent, presents several characteristic absorption bands. The precise frequencies of these bands, however, are exquisitely sensitive to the amine's electronic environment.

This guide provides a comparative analysis of the IR spectral features of primary amines, with a specific focus on their manifestation when attached to a pyrazole ring. We will dissect the causative factors behind spectral shifts by comparing aminopyrazoles to simpler aliphatic and aromatic amines, offering field-proven insights and supporting experimental data for accurate spectral interpretation.

Pillar 1: Fundamental Vibrational Modes of Primary Amines

A primary amine (R-NH₂) has four key vibrational modes that are readily identifiable in an IR spectrum:

  • Asymmetric N-H Stretch (ν_as_): This higher-frequency stretch involves one N-H bond lengthening while the other shortens.

  • Symmetric N-H Stretch (ν_s_): This lower-frequency stretch involves both N-H bonds lengthening and shortening in phase. The presence of two distinct N-H stretching bands is the hallmark of a primary amine.[1][2][3][4]

  • N-H Bending or "Scissoring" (δ_s_): This vibration involves the angle between the two N-H bonds changing, akin to the blades of a pair of scissors. It appears in the double-bond region of the spectrum.[2][4]

  • C-N Stretch (ν_C-N_): The stretching of the bond between the carbon of the ring or chain and the amino nitrogen. Its position is sensitive to the nature of the carbon (aliphatic vs. aromatic).[2][5][6]

The following diagram illustrates these fundamental vibrational modes.

G cluster_stretch N-H Stretching Modes cluster_bend N-H Bending Mode cluster_cn C-N Stretching Mode asym_stretch Asymmetric Stretch (ν_as_) sym_stretch Symmetric Stretch (ν_s_) scissor Scissoring Bend (δ_s_) cn_stretch C-N Stretch (ν_C-N_)

Caption: Key vibrational modes of a primary amine group in IR spectroscopy.

Pillar 2: Establishing the Baseline - Aliphatic vs. Aromatic Amines

Before analyzing the pyrazole system, it is crucial to understand the spectral characteristics of primary amines in simpler environments. The primary differentiator is the hybridization of the carbon atom attached to the nitrogen.

  • Aliphatic Primary Amines (e.g., Propylamine): The nitrogen is attached to an sp³-hybridized carbon. The N-H stretching bands are typically found between 3400-3250 cm⁻¹.[1][2]

  • Aromatic Primary Amines (e.g., Aniline): The nitrogen is attached to an sp²-hybridized carbon of an aromatic ring. The key difference is the delocalization of the nitrogen's lone pair of electrons into the π-system of the ring. This strengthens the C-N bond and slightly alters the N-H bond character. Consequently, the N-H stretching frequencies are shifted to a higher wavenumber region (3500-3340 cm⁻¹), and the C-N stretching band appears at a higher frequency and with greater intensity compared to its aliphatic counterpart.[1][4][5][7][8]

Pillar 3: The Aminopyrazole System - A Unique Electronic Environment

The pyrazole ring is a five-membered heteroaromatic ring with two adjacent nitrogen atoms. When a primary amine is attached, the ring's electronic properties significantly influence the vibrational frequencies. Unlike a simple benzene ring, the pyrazole nucleus has both π-excessive and π-deficient characteristics and two nitrogen atoms that can engage in hydrogen bonding.

A comprehensive study on 3(5)-aminopyrazole using matrix isolation IR spectroscopy—a technique that minimizes intermolecular interactions like hydrogen bonding—provides highly precise data for the fundamental vibrations of the molecule.[9][10] In this study, the 3-aminopyrazole (3AP) tautomer was identified as the more stable form.

The data reveals that the N-H stretching frequencies in 3-aminopyrazole (ν_as_ = 3530 cm⁻¹, ν_s_ = 3439 cm⁻¹) are notably high, even slightly higher than those typically observed for aniline.[9] This suggests a significant degree of π-electron delocalization between the amine's lone pair and the pyrazole ring, which can be more pronounced than in aniline.[9] This delocalization leads to a more planar amine group and alters the N-H bond force constants.[9]

Comparative Data Summary

The following table provides a quantitative comparison of the characteristic IR absorption frequencies for primary amines in different chemical environments.

Vibrational Mode Aliphatic Amine (e.g., Propylamine) Aromatic Amine (e.g., Aniline) Aminopyrazole (3-Aminopyrazole, Ar Matrix) Aminopyrazole Derivative (4-Aminoantipyrine, Solid)
N-H Asymmetric Stretch (ν_as_) 3400 - 3330 cm⁻¹[1][2]~3500 - 3420 cm⁻¹ (Aniline: 3442 cm⁻¹)[1][2]3530 cm⁻¹[9]3343 cm⁻¹[11]
N-H Symmetric Stretch (ν_s_) 3330 - 3250 cm⁻¹[1][2]~3420 - 3340 cm⁻¹ (Aniline: 3360 cm⁻¹)[1][2]3439 cm⁻¹[9]3328 cm⁻¹[11]
N-H Scissoring Bend (δ_s_) 1650 - 1580 cm⁻¹[4]1650 - 1580 cm⁻¹ (Aniline: 1619 cm⁻¹)[2]1634 cm⁻¹[9]1590 cm⁻¹[11]
C-N Stretch (ν_C-N) 1250 - 1020 cm⁻¹[2][5]1335 - 1250 cm⁻¹ (Aniline: 1281 cm⁻¹)[2][8]1318 cm⁻¹[9]1274 cm⁻¹[11]

Analysis of Comparison:

  • N-H Stretching: The matrix-isolated 3-aminopyrazole shows the highest N-H stretching frequencies, indicating less hydrogen bonding and significant electronic delocalization. In contrast, the solid-state 4-aminoantipyrine shows much lower frequencies, which is a classic indicator of strong intermolecular hydrogen bonding in the crystal lattice.[11] Researchers analyzing solid samples should expect N-H stretching bands to be broader and shifted to lower wavenumbers compared to theoretical or gas-phase values.

  • N-H Bending: The scissoring vibration remains consistently in the 1630-1590 cm⁻¹ range across the aromatic and heteroaromatic examples. Its intensity can vary, and it can sometimes be mistaken for a C=C aromatic ring stretch.[2][7]

  • C-N Stretching: As expected, the C-N stretch for both pyrazole examples falls squarely in the range for aromatic/heterocyclic amines, reflecting the stronger bond character due to sp² carbon attachment and resonance.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure reproducible and accurate data, a self-validating protocol is essential. The following describes the standard procedure for analyzing a solid aminopyrazole sample using the KBr pellet method.

G cluster_prep Part A: Sample Preparation (KBr Pellet) cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis A1 1. Dry Sample & KBr (Oven, >100°C, 2 hrs) A2 2. Weigh (~1-2 mg sample, ~100 mg KBr) A1->A2 A3 3. Grind (Agate mortar & pestle until fine, homogenous powder) A2->A3 A4 4. Press Pellet (Hydraulic press, ~8-10 tons) A3->A4 A5 5. Inspect Pellet (Should be transparent/translucent) A4->A5 B1 6. Collect Background (Empty sample chamber) A5->B1 B2 7. Mount Sample (Place KBr pellet in holder) B1->B2 B3 8. Collect Sample Spectrum (Typically 16-32 scans, 4 cm⁻¹ resolution) B2->B3 C1 9. Baseline Correction B3->C1 C2 10. Peak Picking & Labeling C1->C2 C3 11. Compare to References C2->C3

Caption: Standard workflow for FTIR analysis of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

  • Material Preparation: Thoroughly dry both the aminopyrazole sample and spectroscopy-grade potassium bromide (KBr) in an oven to remove any residual water. Water shows a strong, broad O-H stretch around 3400 cm⁻¹ and a bending vibration around 1630 cm⁻¹, which can obscure the N-H stretching and bending peaks of the amine.

  • Sample Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-150 mg of dry KBr. The low sample concentration is key to avoiding peak saturation (total absorption).

  • Grinding and Mixing: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture until it becomes a fine, homogenous powder. Inadequate grinding leads to light scattering and a poor-quality spectrum.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • First, run a background spectrum with the empty sample holder in the FTIR spectrometer. This is crucial for subtracting the spectral contributions of atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. A typical setting is 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Spectral Analysis: Process the resulting spectrum by performing a baseline correction. Identify and label the key peaks corresponding to the N-H stretches, N-H bend, and C-N stretch, comparing their positions to the reference data provided in this guide.

Conclusion

The IR spectrum of a primary amine on a pyrazole ring is a rich source of structural information. The characteristic doublet of N-H stretching bands is a definitive marker for the primary amine, while the exact position of these bands provides deep insight into the electronic interplay with the heteroaromatic ring and the intermolecular forces at play, such as hydrogen bonding. When compared to standard aliphatic and aromatic amines, aminopyrazoles typically exhibit N-H stretching frequencies in the aromatic range or higher, a direct consequence of lone pair delocalization into the pyrazole π-system. By following a rigorous experimental protocol and using the comparative data presented herein, researchers can confidently characterize these vital scaffolds and accelerate their drug discovery and development efforts.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Secrieru, A., Lopes, S., Cristiano, M. L. S., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4279. Available from: [Link]

  • ResearchGate. (2021). Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... [Image]. Retrieved from [Link]

  • Gherghiceanu, E.-R., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1275. Available from: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. Available from: [Link]

  • MDPI. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4AAP. [Image]. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Gherghiceanu, E.-R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8171. Available from: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • SlidePlayer. (2011). Structural analysis of amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Gee, A. R., & Zain, S. M. (2003). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Pyrazole Regioisomers

For researchers, synthetic chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of many pharmacologically active molecules. However, the synthesis of substituted pyrazoles often yields...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of many pharmacologically active molecules. However, the synthesis of substituted pyrazoles often yields regioisomers, compounds with the same molecular formula but different arrangements of substituents on the pyrazole ring. The separation and identification of these regioisomers are critical for ensuring the purity, efficacy, and safety of drug candidates. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention times for pyrazole regioisomers, supported by experimental data and field-proven insights to aid in method development and analysis.

The Challenge of Separating Pyrazole Regioisomers

The primary difficulty in separating pyrazole regioisomers by HPLC lies in their often subtle differences in physicochemical properties.[1] Regioisomers typically possess very similar polarities and molecular weights, leading to close or co-eluting peaks under standard chromatographic conditions. The key to successful separation is to exploit the minor distinctions in their structure, such as dipole moments, hydrophobicity, and steric hindrance, which can influence their interactions with the stationary and mobile phases.

Strategic Approaches to HPLC Method Development for Pyrazole Regioisomers

Effective separation of pyrazole regioisomers requires a systematic approach to method development, focusing on the selection of the appropriate chromatographic mode, stationary phase, and mobile phase. Both reversed-phase (RP) and normal-phase (NP) chromatography can be successfully employed, with the choice depending on the specific properties of the isomers.

Reversed-Phase HPLC: The Workhorse for Moderately Polar Pyrazoles

Reversed-phase HPLC, particularly with C18 columns, is a common starting point for the separation of many organic molecules, including pyrazole regioisomers.[1] Retention in RP-HPLC is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.

Case Study: Phenylaminopyrazole Regioisomers

A study on the separation of tetra-substituted phenylaminopyrazole regioisomers provides a clear example of how subtle structural differences impact retention time in reversed-phase HPLC.[2] Two N-methyl pyrazole isomers, 8a and 8b , were analyzed.

  • Isomer 8a : The N-methyl group is adjacent to the phenylamino substituent.

  • Isomer 8b : The N-methyl group is adjacent to the phenyl substituent at position 3.

The steric hindrance from the N-methyl group in isomer 8a forces the adjacent phenylamino ring out of the plane of the pyrazole nucleus. This reduces the overall planarity and surface area available for hydrophobic interactions with the C18 stationary phase, leading to a shorter retention time. Conversely, in isomer 8b , the N-methyl group does not sterically hinder the N-phenyl ring, allowing for a more co-planar conformation. This increased planarity enhances the hydrophobic interaction with the stationary phase, resulting in a longer retention time.[2]

Table 1: Reversed-Phase HPLC Data for Phenylaminopyrazole Regioisomers [2]

IsomerStructureRetention Time (min)
8a N-methyl adjacent to phenylamino13.70
8b N-methyl adjacent to C3-phenyl20.03

Experimental Protocol 1: Reversed-Phase HPLC Separation of Phenylaminopyrazole Regioisomers [2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase.

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific analytes.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance.

  • Sample Preparation: Dissolve the mixture of regioisomers in a solvent compatible with the mobile phase.

Normal-Phase HPLC: Leveraging Polarity Differences

Normal-phase HPLC, utilizing a polar stationary phase (e.g., silica) and a non-polar mobile phase, separates compounds based on their polarity. This mode can be particularly effective for pyrazole regioisomers where differences in dipole moments or the accessibility of polar functional groups can be exploited.

Case Study: Celecoxib Regioisomeric Impurities

The analysis of the anti-inflammatory drug Celecoxib and its process-related impurities often involves the separation of regioisomers. One notable method employs a chiral stationary phase, Chiralpak AD, in a normal-phase mode to resolve the positional isomers of Celecoxib.[3] While chiral columns are designed for enantioseparations, their unique, highly ordered structures can sometimes provide the selectivity needed to separate achiral regioisomers that are difficult to resolve on standard achiral phases.

Experimental Protocol 2: Normal-Phase HPLC Separation of Celecoxib Regioisomers [3]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD (10 µm, 250 x 4.6 mm).

  • Mobile Phase: An isocratic mixture of n-hexane and ethanol. The ratio should be optimized to achieve the desired separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at 255 nm.

  • Sample Preparation: Dissolve the sample containing Celecoxib and its regioisomeric impurities in the mobile phase or a compatible solvent.

Visualizing the Method Development Workflow

A systematic workflow is crucial for efficiently developing a robust HPLC method for separating pyrazole regioisomers.

HPLC_Method_Development cluster_start Initial Assessment cluster_rp Reversed-Phase Screening cluster_np Normal-Phase Screening cluster_alt Alternative Stationary Phases cluster_end Final Method Start Characterize Regioisomers (Polarity, Solubility) RP_Screen Screen on C18 Column (Acetonitrile/Water & Methanol/Water Gradients) Start->RP_Screen Start with RP NP_Screen Screen on Silica Column (Hexane/Ethyl Acetate or Hexane/Isopropanol Gradients) Start->NP_Screen If highly non-polar RP_Optimize Optimize Mobile Phase (Gradient, pH, Temperature) RP_Screen->RP_Optimize Partial Separation Alt_Phase Consider Phenyl, Cyano, or Chiral Columns RP_Screen->Alt_Phase Validation Method Validation (Robustness, Linearity, Accuracy) RP_Optimize->Validation NP_Optimize Optimize Mobile Phase (Solvent Ratio) NP_Screen->NP_Optimize Partial Separation NP_Screen->Alt_Phase NP_Optimize->Validation Alt_Phase->RP_Optimize Alt_Phase->NP_Optimize

Caption: A general workflow for developing an HPLC method for the separation of pyrazole regioisomers.

Key Factors Influencing Retention Time and Resolution

Several factors can be manipulated to fine-tune the separation of pyrazole regioisomers:

  • Mobile Phase Composition: In reversed-phase HPLC, altering the ratio of the organic modifier (acetonitrile or methanol) to water will directly impact retention times. Acetonitrile generally has a stronger elution strength than methanol. In normal-phase HPLC, adjusting the proportion of the polar modifier in the non-polar solvent is the primary means of controlling retention.

  • pH of the Mobile Phase (Reversed-Phase): For pyrazole regioisomers with ionizable functional groups, the pH of the mobile phase can significantly alter their retention. Adjusting the pH to suppress or promote ionization can enhance separation.

  • Column Temperature: Increasing the column temperature typically decreases retention times and can improve peak efficiency. However, its effect on selectivity can vary.

  • Stationary Phase Chemistry: If a standard C18 or silica column does not provide adequate resolution, exploring alternative stationary phases such as phenyl-hexyl, cyano, or even chiral columns can offer different selectivity due to alternative interaction mechanisms like π-π interactions.

Conclusion

The successful HPLC separation of pyrazole regioisomers is an achievable but non-trivial task that relies on a systematic approach to method development. By carefully considering the subtle structural differences between the isomers and logically selecting and optimizing the chromatographic conditions, robust and reliable analytical methods can be established. The case studies presented here demonstrate that both reversed-phase and normal-phase chromatography are powerful tools for this purpose, and the exploration of alternative stationary phases can provide solutions for particularly challenging separations. This guide serves as a foundational resource for researchers and scientists in the pharmaceutical and chemical industries to navigate the complexities of pyrazole regioisomer analysis.

References

  • Rao, et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. PMC. [Link][3]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. [Link][2]

Sources

Comparative

Defining the Gold Standard: Purity Assay Protocols for 1-(1-Phenylethyl)-1H-pyrazol-4-amine

Executive Summary: The Hidden Complexity of a Simple Scaffold 1-(1-Phenylethyl)-1H-pyrazol-4-amine is a deceptive molecule. To the casual observer, it is a standard heterocyclic building block used frequently in kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Complexity of a Simple Scaffold

1-(1-Phenylethyl)-1H-pyrazol-4-amine is a deceptive molecule. To the casual observer, it is a standard heterocyclic building block used frequently in kinase inhibitor synthesis (e.g., CDK2 inhibitors) and agrochemicals. However, its structural simplicity masks two critical quality attributes that standard Certificates of Analysis (CoA) often overlook: regioisomerism and enantiomeric purity .

This guide objectively compares analytical methodologies to establish a "Gold Standard" for characterizing this compound. We demonstrate why the industry-standard RP-HPLC-UV method is insufficient on its own and propose a multi-modal workflow combining Chiral HPLC and Quantitative NMR (qNMR) to ensure data integrity in drug development.

The Impurity Landscape: Why Standard Assays Fail

To understand the analytical challenge, we must look at the synthesis. The formation of the pyrazole ring typically involves the condensation of a hydrazine with a 1,3-electrophile.

The Regioisomer Trap (N1 vs. N2)

When 1-phenylethylhydrazine reacts with a non-symmetrical electrophile (or during subsequent functionalization), tautomerism can lead to alkylation at either the N1 or N2 position. These regioisomers often have identical mass (MS-silent) and very similar polarities, causing them to co-elute on standard C18 columns.

The Chiral Blind Spot

The 1-phenylethyl group contains a chiral center. Unless an enantioselective synthesis is strictly controlled, the material will exist as a racemate or contain significant enantiomeric excess (ee) impurities. Standard RP-HPLC is blind to this.

Diagram 1: Origin of Critical Impurities

The following pathway illustrates where the "invisible" impurities originate during synthesis.

SynthesisPath Reactant 1-Phenylethylhydrazine (Chiral Center) Intermediate Cyclization Intermediate Reactant->Intermediate Impurity_Enant Enantiomeric Impurity (Wrong Chirality) Reactant->Impurity_Enant Racemization Electrophile Nitromalonaldehyde Equivalent Electrophile->Intermediate Product Target Product (N1-Isomer, 4-Amine) Intermediate->Product Major Path Impurity_Regio Regioisomer Impurity (N2-Isomer) Intermediate->Impurity_Regio Tautomeric Shift

Figure 1: Synthetic bifurcation showing how regioisomers and enantiomers arise, necessitating specific analytical discrimination.

Comparative Analysis of Assay Standards

We compared three analytical approaches to determining the purity of 1-(1-Phenylethyl)-1H-pyrazol-4-amine.

Method A: Standard RP-HPLC (The Industry Baseline)
  • Technique: C18 Column, Water/Acetonitrile Gradient, UV detection at 254 nm.

  • Verdict: INSUFFICIENT for critical applications.

  • Data Insight: While robust for detecting oxidation byproducts (e.g., azo-dimers), standard acidic mobile phases (0.1% Formic Acid) often fail to resolve the N1/N2 regioisomers, which may co-elute under the main peak, inflating purity values. It provides zero information on chiral purity.

Method B: Quantitative NMR (qNMR) (The Absolute Truth)
  • Technique: 1H-NMR with an internal standard (e.g., Maleic Acid or TCNB).

  • Verdict: EXCELLENT for Assay (Potency) but LOW SENSITIVITY for trace impurities.

  • Data Insight: qNMR is the only method that provides an absolute mass balance without requiring a reference standard of the analyte itself. It clearly distinguishes regioisomers based on the chemical shift of the pyrazole protons (typically

    
     ppm). However, its Limit of Quantitation (LOQ) is typically ~0.1%, making it poor for detecting trace toxic impurities.
    
Method C: Chiral HPLC (The Specificity Specialist)
  • Technique: Amylose or Cellulose-based polysaccharide columns (e.g., Lux Amylose-2).[1][2]

  • Verdict: MANDATORY for this scaffold.

  • Data Insight: Using Polar Organic Mode (100% Ethanol or Acetonitrile/Methanol), this method resolves the R- and S-enantiomers with high resolution (

    
    ).
    
Comparison Summary Table
FeatureMethod A: RP-HPLC (UV)Method B: qNMRMethod C: Chiral HPLC
Primary Utility Gross purity, degradation productsAbsolute assay (potency), salt stoichiometryEnantiomeric Excess (ee%), Isomer ratios
Regioisomer Specificity Low (Co-elution risk)High (Distinct shifts)Medium (Depends on column)
Chiral Specificity NoneNone (unless chiral shift reagent used)High
LOD/Sensitivity High (< 0.05%)Low (~0.1%)High (< 0.05%)
Reference Standard? RequiredNot Required (Internal Standard used)Required (for Racemate marker)

The "Gold Standard" Protocol

For high-stakes drug development, relying on a single technique is negligent. The following workflow represents the Gold Standard for characterizing 1-(1-Phenylethyl)-1H-pyrazol-4-amine.

Protocol 1: High-Resolution RP-HPLC (Regio-Control)

To be used for general purity and degradation monitoring.

  • Column: XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Note: High pH suppresses protonation of the amine, sharpening the peak and improving resolution from regioisomers.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV 245 nm (max) and 210 nm.

Protocol 2: Chiral Resolution (Enantiomeric Purity)

To be used for establishing ee% and batch release.

  • Column: Lux Amylose-2 (Phenomenex) or Chiralpak AD-H (Daicel).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Expected Result: Baseline separation of enantiomers. The 1-phenylethyl group typically induces significant discrimination on amylose backbones.

Protocol 3: qNMR (Absolute Assay)

To be used for defining the "As Is" weight purity.

  • Solvent: DMSO-

    
     (provides excellent solubility for pyrazoles).
    
  • Internal Standard: Maleic Acid (traceable to NIST).

  • Relaxation Delay (D1):

    
     seconds (Critical: Pyrazole protons relax slowly; short D1 leads to integration errors).
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of standard.[4][5][6]

Visualizing the Analytical Decision Tree

How should a researcher choose the right method? Follow this logic flow to ensure compliance and data integrity.

AnalyticalWorkflow Sample Raw Sample 1-(1-Phenylethyl)-1H-pyrazol-4-amine Step1 Step 1: 1H-NMR (Qualitative) Sample->Step1 Check1 Structure Confirmed? No Solvents? Step1->Check1 Step2 Step 2: High-pH RP-HPLC Check1->Step2 Yes Reject Purify / Reject Check1->Reject No (Significant Impurities) Check2 Chemical Purity > 98%? Step2->Check2 Step3 Step 3: Chiral HPLC Check2->Step3 Yes Check2->Reject No Check3 ee > 99%? Step3->Check3 Step4 Step 4: qNMR Check3->Step4 Yes Check3->Reject No (Racemized) Final CERTIFIED REFERENCE MATERIAL Step4->Final

Figure 2: The "Gold Standard" Analytical Workflow ensures no quality attribute is missed.

References

  • Hassan, H. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.[2] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Faria, A. F., et al. (2023). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Journal of Organic Chemistry. [Link] (General reference for pyrazole regio-chemistry).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Phenylethyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(1-Phenylethyl)-1H-pyrazol-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.